molecular formula C12H14N2O4 B2846831 Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate CAS No. 259269-68-6

Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate

Cat. No.: B2846831
CAS No.: 259269-68-6
M. Wt: 250.254
InChI Key: LTXIKDOJJNDAEZ-UHFFFAOYSA-N
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Description

Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.254. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-nitro-2-pyrrolidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-18-12(15)10-8-9(14(16)17)4-5-11(10)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXIKDOJJNDAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate CAS 259269-68-6 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate (CAS 259269-68-6)

Introduction

This compound is a substituted aromatic compound identified by the CAS Number 259269-68-6.[1] Its molecular structure incorporates a methyl benzoate core functionalized with a nitro group at the 5-position and a pyrrolidine ring at the 2-position. This unique arrangement of electron-donating (pyrrolidinyl) and electron-withdrawing (nitro, methyl ester) groups makes it a valuable building block and a versatile intermediate in organic synthesis.[1] While extensive experimental data is not widely published, this guide synthesizes available information and established chemical principles to provide a comprehensive technical overview for research and development applications. The pyrrolidine moiety is a prevalent scaffold in medicinal chemistry, known for its ability to increase three-dimensional complexity and explore pharmacophore space, suggesting the potential utility of this compound and its derivatives in drug discovery programs.[1][2]

Caption: Chemical structure of this compound.

Physicochemical and Spectral Properties

Precise, experimentally determined physical properties such as melting and boiling points are not widely available in public literature.[3] However, its fundamental molecular characteristics have been established.

Core Properties
PropertyValueSource
CAS Number 259269-68-6[1]
Molecular Formula C₁₂H₁₄N₂O₄[1][4]
Molecular Weight 250.254 g/mol [1][4]
InChI Key LTXIKDOJJNDAEZ-UHFFFAOYSA-N[1]
Typical Purity ≥95%[1]
Appearance Solid (predicted)[5]
Solubility Soluble in polar organic solvents (predicted)[5]
Predicted Spectral Data Analysis

While specific spectra for this compound are not publicly indexed, a robust prediction of its spectral characteristics can be made based on its functional groups and established principles of spectroscopic interpretation.[6][7] This data is essential for researchers to confirm the identity and purity of the compound during and after synthesis.

Technique Predicted Observations
¹H NMR Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm). The proton ortho to the nitro group will be the most downfield. Splitting patterns will be complex due to the varied electronic nature of the substituents. Pyrrolidine Protons: Two or more multiplets in the aliphatic region (~1.8-3.5 ppm). The protons alpha to the nitrogen will be further downfield. Methyl Protons: A sharp singlet at ~3.9 ppm corresponding to the three protons of the methyl ester.[7]
¹³C NMR Aromatic Carbons: Six distinct signals, as the molecule lacks symmetry. The carbon attached to the nitro group will be significantly downfield.[7] Carbonyl Carbon: A signal in the ~165-170 ppm range, characteristic of an ester carbonyl.[7] Pyrrolidine Carbons: Two distinct signals for the methylene carbons of the pyrrolidine ring. Methyl Carbon: A signal around ~52 ppm for the methyl ester carbon.[7]
IR (Infrared) Spectroscopy C=O Stretch: Strong absorption band around 1720-1740 cm⁻¹ (ester).[6] N-O Stretch (Nitro): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). C-N Stretch: Absorption in the 1250-1350 cm⁻¹ region. Aromatic C=C: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS) Molecular Ion (M⁺): A peak at m/z = 250.25, corresponding to the molecular weight of the compound.[6] Fragmentation: Expect fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and cleavage of the pyrrolidine ring.

Synthesis and Reactivity

Proposed Synthetic Pathway

A definitive, peer-reviewed synthesis for this compound is not readily found in the literature. However, a highly plausible route is through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages a suitable precursor, Methyl 2-chloro-5-nitrobenzoate or Methyl 2-fluoro-5-nitrobenzoate, which is reacted with pyrrolidine. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, making this a chemically sound and efficient approach.[3]

synthesis_pathway reactant1 Methyl 2-halo-5-nitrobenzoate (X = Cl, F) reagents + Pyrrolidine Base (e.g., K₂CO₃) Solvent (e.g., DMF) reactant1->reagents reactant2 Pyrrolidine reactant2->reagents product This compound CAS 259269-68-6 reagents->product

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of Methyl 2-chloro-5-nitrobenzoate (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF), add a suitable base like potassium carbonate (2.0-3.0 eq).

  • Nucleophilic Addition: Add pyrrolidine (1.1-1.5 eq) dropwise to the stirring mixture at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine to remove DMF and salts.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.[3]

  • Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry, comparing the results to the predicted spectral data.[3]

Chemical Reactivity

The reactivity of this molecule is dictated by the interplay of its three functional groups.[1]

  • Aromatic Ring: The pyrrolidinyl group is a strong electron-donating group and an ortho, para-director for electrophilic aromatic substitution. Conversely, the nitro and methyl ester groups are strongly deactivating. This electronic push-pull system makes further electrophilic substitution on the ring challenging and highly regioselective.

  • Nitro Group: The nitro group can be readily reduced to an amino group (aniline derivative) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation opens up a vast array of subsequent chemical modifications, such as diazotization or acylation, making the compound a key intermediate for building more complex structures.[1]

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[1] This provides a handle for creating amide bonds or other ester derivatives, allowing for fine-tuning of the molecule's physicochemical properties for applications in medicinal chemistry.[5]

Applications in Research and Development

This compound is primarily positioned as a valuable research chemical and synthetic intermediate.[1] Its utility stems from the strategic placement of functional groups that can be selectively modified.

  • Building Block for Heterocyclic Synthesis: As a nitroaromatic compound, it serves as a precursor for synthesizing various heterocyclic systems. The reduction of the nitro group to an amine, followed by intramolecular reactions, can lead to the formation of novel fused-ring structures.[1]

  • Medicinal Chemistry Scaffolding: The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs.[2] This compound provides a pre-functionalized core that can be elaborated upon for structure-activity relationship (SAR) studies.[1] Analogs, such as Methyl 2-Pyrrolidin-1-ylbenzoate, have been explored as precursors for central nervous system (CNS) agents and for their potential anti-inflammatory properties.[9]

  • Fragment-Based Drug Discovery: The molecule can be used in fragment-based screening campaigns. The subsequent derivatization of the nitro and ester groups allows for rapid library synthesis to optimize fragment hits into lead compounds.

Safety, Handling, and Storage

No specific safety data sheet is available for this exact compound. The following recommendations are based on guidelines for structurally related chemicals, such as nitroaromatics and substituted benzoates.[10][11][12]

  • Handling: Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or aerosols. Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is between 2–8°C to maintain long-term stability and prevent potential hydrolysis of the ester group.[1] Keep away from heat, open flames, and sources of ignition.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[10]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes and consult a physician.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Always consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

  • This compound - Benchchem.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • material safety data sheet sds/msds - CDH Fine Chemical.

  • Spectral Data Interpretation for Organic Structure Determination - StudyPulse.

  • Hazardous Substance Fact Sheet - NJ.gov.

  • Cas no 124005-05-6 (Methyl 2-Pyrrolidin-1-ylbenzoate) - LookChem.

  • Methyl 5-fluoro-2-nitrobenzoate - SAFETY DATA SHEET.

  • Synthesis of methyl-2-hydroxy-5-nitro-benzoate - PrepChem.com.

  • cas 19555-48-7: 5-nitro-2-(1-pyrrolidinyl)benzenecarboxylic acid - CymitQuimica.

  • Methyl 5-nitro-2-(1-pyrrolidinyl)-benzenecarboxylate | SCBT - Santa Cruz Biotechnology.

  • Technical Guide: Methyl 2-(pyrrolidin-1-yl)benzoate - Physical Properties and Characterization - Benchchem.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI.

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate - Anasazi Instruments.

  • Organic Chemistry Ir And Nmr Cheat Sheet - Sema.

  • Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate - PMC - NIH.

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5-nitro-2-(pyrrolidin-1-yl)benzoic acid methyl ester safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 5-nitro-2-(pyrrolidin-1-yl)benzoic acid methyl ester

Foreword: A Proactive Approach to Laboratory Safety with Novel Compounds

For researchers, scientists, and drug development professionals, the frontier of discovery is often paved with novel chemical entities. While these compounds hold immense promise, they also present a significant challenge: a lack of comprehensive, publicly available safety data. This guide addresses such a scenario for 5-nitro-2-(pyrrolidin-1-yl)benzoic acid methyl ester (CAS No. 259269-68-6) .

A diligent search has revealed no official, verified Safety Data Sheet (SDS) for this specific molecule. Therefore, this document moves beyond a standard SDS template. It serves as a technical whitepaper on how to construct a robust safety protocol through hazard analysis by analogy . By dissecting the molecule into its core functional groups and examining the known hazards of analogous compounds, we can build an informed, conservative, and scientifically-grounded framework for safe handling. This methodology is not merely a list of precautions; it is an exercise in chemical intuition and due diligence, empowering the researcher to work safely and effectively at the edge of innovation.

Compound Identification and Structural Profile

5-nitro-2-(pyrrolidin-1-yl)benzoic acid methyl ester is a research compound primarily used as a synthetic intermediate or building block in organic synthesis.[1] Its structure is characterized by three key functional moieties on a benzene ring, each contributing to its overall reactivity and, consequently, its potential hazard profile.

Identifier Value
Chemical Name Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate
CAS Number 259269-68-6[1]
Molecular Formula C12H14N2O4[1]
Molecular Weight 250.25 g/mol [1]
Purity (Typical) ≥95%[1]

The presence of a nitro group, a pyrrolidinyl substituent, and a methyl ester creates a molecule with diverse chemical properties. The electron-withdrawing nature of the nitro and ester groups deactivates the aromatic ring, while the electron-donating pyrrolidinyl group acts as an activating substituent.[1] This electronic interplay is crucial for its synthetic utility but also informs our safety assessment.

Hazard Analysis by Functional Group Analogy

To construct a reliable safety profile, we will assess the known hazards of compounds that represent each of the three primary functional groups of our target molecule.

A Target Compound 5-nitro-2-(pyrrolidin-1-yl)benzoic acid methyl ester B Nitroaromatic Moiety A->B Deconstruct C Pyrrolidine Moiety A->C Deconstruct D Benzoate Ester Moiety A->D Deconstruct E Analog: 4-Nitrobenzoic Acid (CAS 62-23-7) B->E Analyze Analog F Analog: Pyrrolidine (CAS 123-75-1) C->F Analyze Analog G Analog: Methyl Benzoate (CAS 93-58-3) D->G Analyze Analog H Synthesized Hazard Profile & Safe Handling Protocol E->H Synthesize Data F->H Synthesize Data G->H Synthesize Data

Caption: Workflow for Hazard Analysis by Analogy.

The Nitroaromatic Moiety (Analog: 4-Nitrobenzoic Acid)

Nitroaromatic compounds are a well-studied class with known toxicological properties. Data from 4-Nitrobenzoic acid (CAS 62-23-7) is particularly relevant.

  • Toxicity: Harmful if swallowed.[2]

  • Irritation: Causes skin irritation and serious eye damage/irritation.[2]

  • Chronic Effects: Suspected of causing genetic defects, and in some cases, carcinogenicity and reproductive toxicity are concerns.

  • Combustibility: While not always flammable, they can combust to produce toxic fumes, including nitrogen oxides (NOx).[3]

The Pyrrolidine Moiety (Analog: Pyrrolidine)

Pyrrolidine (CAS 123-75-1) is a cyclic secondary amine. Amines as a class are known for their corrosivity and basicity.

  • Corrosivity: Causes severe skin burns and eye damage.

  • Toxicity: Harmful if swallowed or inhaled.

  • Flammability: Pyrrolidine itself is a highly flammable liquid and vapor. While our target compound is a solid, this highlights the potential for hazardous reactivity.

  • Reactivity: Reacts with strong oxidizing agents.

The Benzoate Ester Moiety (Analog: Methyl Benzoate)

Methyl benzoate (CAS 93-58-3) provides insight into the general properties of the ester portion of the molecule.

  • Toxicity: Harmful if swallowed.

  • Flammability: It is a combustible liquid.[4]

  • Irritation: Can cause irritation to skin, eyes, and the respiratory tract.

Synthesized Hazard Assessment

Based on the analysis of its constituent parts, 5-nitro-2-(pyrrolidin-1-yl)benzoic acid methyl ester should be handled as a hazardous substance with the following anticipated risks:

Hazard Category Anticipated Risk based on Analogs Contributing Moiety
Acute Oral Toxicity Harmful if swallowed. [2]All three
Skin Corrosion/Irritation Causes skin irritation, potential for burns. Nitroaromatic, Pyrrolidine
Eye Damage/Irritation Causes serious eye irritation, potential for severe damage. [2]Nitroaromatic, Pyrrolidine
Inhalation Toxicity May be harmful if inhaled; dust may irritate the respiratory tract. All three
Chronic Toxicity Suspected of causing genetic defects or other long-term effects. Nitroaromatic
Physical Hazards Combustible solid. Fire may produce toxic NOx and COx fumes. [3][5]Nitroaromatic, Benzoate Ester

Risk Management and Safe Handling Protocols

A multi-layered approach involving engineering controls, appropriate personal protective equipment (PPE), and strict handling procedures is mandatory.

Engineering Controls
  • Primary Containment: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7][8]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on the highest potential hazard identified in the analog analysis (i.e., the corrosivity of amines and the severe irritation potential of nitroaromatics).

Protection Type Specification Rationale
Hand Protection Impervious gloves such as nitrile or neoprene.[3] Change gloves immediately if contaminated.Protects against skin irritation and absorption.
Eye Protection Chemical safety goggles.[3] A face shield should be worn when handling larger quantities or if there is a splash risk.[2]Protects against severe eye irritation and potential damage.
Skin/Body Protection A flame-resistant lab coat, fully buttoned. Ensure no skin is exposed between gloves and sleeves.Prevents contact with skin.
Respiratory Protection A NIOSH/MSHA-approved respirator may be required if engineering controls are insufficient or during a large-scale cleanup, but should not be necessary under a fume hood.[3]Prevents inhalation of hazardous dust.
Handling and Storage
  • General Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[3] Wash hands thoroughly after handling, even if gloves were worn.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] Keep away from sources of ignition, heat, and direct sunlight.[5]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, strong bases, and reducing agents.[3][5][9]

Emergency Procedures

A clear, logical response is critical in any laboratory emergency.

A Emergency Event (Spill or Exposure) B Assess Situation (Minor/Major? Fire?) A->B C Personal Exposure B->C D Spill B->D E Skin Contact? Remove contaminated clothing. Flush with water for 15 min. C->E F Eye Contact? Flush with water for 15 min. Hold eyelids open. C->F G Inhalation? Move to fresh air. C->G I Alert Personnel & Isolate Area D->I H Seek Immediate Medical Attention E->H F->H G->H J Wear appropriate PPE (Gloves, Goggles, Respirator) I->J K Contain & Absorb Spill (Use inert material) J->K L Collect Waste in Sealed Container K->L M Dispose as Hazardous Waste L->M

Caption: Logical Flow for Emergency Response.

First Aid Measures
  • If Inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][8] Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting.[10] Rinse mouth with water. Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[7][10]

  • Unsuitable Media: Do not use a solid stream of water as it may scatter and spread the fire.[4]

  • Specific Hazards: Combustion will produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3][5]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[2] Wear the appropriate level of PPE as described in Section 3.2. Avoid breathing dust and prevent contact with skin and eyes.

  • Containment: Isolate the hazard area.[3] Prevent the material from entering drains or waterways.[7]

  • Cleanup: Carefully sweep up or vacuum the spilled solid, avoiding dust generation.[2][3] Place the material into a suitable, labeled container for hazardous waste disposal.[10]

Stability, Reactivity, and Disposal

  • Chemical Stability: The compound is expected to be stable under normal storage conditions (cool, dry, dark).[3][5]

  • Conditions to Avoid: Excess heat, sources of ignition, light, and exposure to moisture.[5]

  • Hazardous Decomposition Products: Under fire conditions, will generate toxic fumes of NOx, CO, and CO2.[3][5]

  • Disposal: This material and its container must be disposed of as hazardous waste.[7] Contact a licensed professional waste disposal service and follow all federal, state, and local regulations.[2][7]

References

  • Material Safety Data Sheet for N-Methylpyrrolidone. Acros Organics. [URL: Provided by grounding tool, specific link not available]
  • Material Safety Data Sheet for Methyl benzoate. Alfa Aesar. (2011). [URL: Provided by grounding tool, specific link not available]
  • Safety Data Sheet for Benzoic Acid. American International Chemical, Inc. [URL: Provided by grounding tool, specific link not available]
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  • Safety Data Sheet for 3-pyrrolidin-1-ylbenzoic acid. Fisher Scientific. (2025). [URL: https://www.fishersci.com/sds]
  • Safety Data Sheet for 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid. Key Organics. (2017). [URL: Provided by grounding tool, specific link not available]
  • Material Safety Data Sheet for 3-Formyl-4-hydroxy-benzoic acid methyl ester. Chemcia Scientific. [URL: Provided by grounding tool, specific link not available]
  • Hazardous Substance Fact Sheet for Methyl Benzoate. New Jersey Department of Health. (2009). [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1230.pdf]
  • Safety Data Sheet for N-methyl-2-pyrrolidone. Solvents & Petroleum Service, Inc. (2015). [URL: https://www.spsci.com/sds/N-Methyl-2-Pyrrolidone-SDS.pdf]
  • Material Safety Data Sheet for p-Nitro Benzoic Acid. Central Drug House (P) Ltd. [URL: https://www.cdhfinechemical.com/images/product/msds/2717_msds.pdf]
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  • Benzoic acid, 5-chloro-2-nitro-, methyl ester SDS. ECHEMI. [URL: https://www.echemi.com/sds/benzoic-acid,-5-chloro-2-nitro-,-methyl-ester-cas-51282-49-6.html]
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  • Safety Data Sheet for Pyrrolidine. MilliporeSigma. (2025). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/394238]
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An In-depth Technical Guide to the Solubility of Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate in various organic solvents. In the absence of extensive publicly available experimental data for this specific compound, this guide emphasizes the foundational principles of solubility, a detailed, field-proven experimental protocol for its determination, and a robust methodology for data analysis and reporting. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this and structurally similar compounds. By equipping the user with a sound theoretical understanding and a practical, self-validating experimental workflow, this guide aims to empower researchers to generate high-quality, reliable solubility data.

Introduction to this compound and the Significance of its Solubility

This compound (CAS No: 259269-68-6, Molecular Formula: C₁₂H₁₄N₂O₄, Molecular Weight: 250.254 g/mol ) is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis.[1] Its molecular architecture, featuring a nitro group, a pyrrolidinyl substituent, and a methyl ester, presents multiple reactive sites for chemical transformations, making it a versatile building block for more complex molecules.[1]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that governs its behavior in various stages of the drug development process. Understanding its solubility in organic solvents is paramount for:

  • Reaction Chemistry: The choice of solvent can significantly impact reaction rates, yields, and the formation of impurities.

  • Purification and Crystallization: Solubility data is essential for developing efficient crystallization processes to obtain the desired polymorph with high purity.

  • Formulation Development: For liquid dosage forms, the solubility in pharmaceutically acceptable solvents is a primary consideration.

  • Analytical Method Development: The selection of appropriate solvents is crucial for techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Given the limited availability of specific quantitative solubility data for this compound in the public domain, this guide provides a theoretical assessment of its expected solubility based on its structural features and a detailed experimental protocol for its empirical determination.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3][4][5] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

Structural Analysis of this compound

To predict the solubility of this compound, we must consider the contributions of its functional groups:

  • Nitro Group (-NO₂): This is a strongly polar and electron-withdrawing group. The polarity of the nitro group suggests that the compound will have favorable interactions with polar solvents.[2][6]

  • Pyrrolidinyl Group: This is a cyclic amine that can act as a hydrogen bond acceptor. Its presence can enhance solubility in protic solvents.

  • Methyl Ester (-COOCH₃): This group is polar and can participate in dipole-dipole interactions.

  • Aromatic Ring: The benzene ring is generally nonpolar, contributing to solubility in aromatic and less polar solvents.

Overall, the presence of multiple polar functional groups suggests that this compound will exhibit moderate to good solubility in a range of polar aprotic and polar protic organic solvents. Its solubility in nonpolar solvents is expected to be lower due to the significant polarity of the molecule.

Solvent Selection and the Principle of Polarity

The choice of solvent is critical for solubility studies.[7] Solvents can be broadly classified based on their polarity:

  • Polar Protic Solvents: (e.g., methanol, ethanol, water) - These solvents have a hydrogen atom attached to an electronegative atom and can act as hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) - These solvents have a large dipole moment but lack an O-H or N-H bond. They can act as hydrogen bond acceptors.

  • Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) - These solvents have low dielectric constants and are not capable of significant hydrogen bonding.

Based on the structure of this compound, a selection of solvents from each class should be tested to build a comprehensive solubility profile.

Predictive Models for Solubility

While experimental determination is the gold standard, several theoretical models can provide initial estimates of solubility:

  • Hansen Solubility Parameters (HSP): This model is based on the principle that "like dissolves like" and describes a substance by three parameters: δd (dispersion forces), δp (polar forces), and δh (hydrogen bonding forces).[8][9] A solvent with HSP values similar to the solute is likely to be a good solvent.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based model that can predict thermodynamic properties of fluids and solutions, including solubility.[1][6][10][11] It calculates the chemical potential of a compound in a solution based on first principles.

These predictive tools can be valuable for pre-screening solvents and prioritizing experimental work.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the benchmark for determining the thermodynamic equilibrium solubility of a compound.[12] It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Rationale for the Shake-Flask Method

This method is considered the most accurate for determining thermodynamic solubility because it allows for a true equilibrium to be established between the undissolved solid and the saturated solution.[13] The key principles are:

  • Excess Solid: Ensuring an excess of the solid is present throughout the experiment is crucial to confirm that the solution is saturated.[14]

  • Equilibrium: The mixture is agitated for a sufficient period to ensure that the concentration of the dissolved solute in the solvent has reached a constant value.

  • Temperature Control: Solubility is highly dependent on temperature, so maintaining a constant and accurately measured temperature is critical.[13]

Detailed Experimental Protocol

This protocol outlines a self-validating system for the determination of the solubility of this compound.

Materials and Equipment:

  • This compound (high purity, >98%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Place vials in temperature-controlled shaker prep3->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 sample4 Dilute sample sample3->sample4 sample5 Analyze by HPLC sample4->sample5 data1 Construct calibration curve sample5->data1 data2 Calculate concentration data1->data2 data3 Report solubility (mg/mL, mol/L) data2->data3

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Procedure:

  • Preparation of Samples:

    • Accurately weigh an excess amount of this compound into a series of vials. A 2-4 fold excess over the expected solubility is recommended to ensure solid remains at the end of the experiment.[15]

    • Pipette a precise volume of the selected organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker with precise temperature control (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed (e.g., 150-300 RPM) for a predetermined period. A typical duration is 24 to 72 hours to ensure equilibrium is reached.[12][14] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Immediately filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm or 0.45 µm) into a clean vial. This step is crucial to remove any remaining solid particles.[12]

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

  • Calculation and Reporting:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL and mol/L.

    • Report the average solubility and the standard deviation for the replicate samples.

    • It is good practice to also characterize the solid residue after the experiment (e.g., by XRPD) to ensure that no phase transformation has occurred during the experiment.[12]

Data Presentation and Interpretation

Clear and concise presentation of solubility data is essential for its effective communication and utilization.

Tabular Summary of Solubility Data

All quantitative solubility data should be summarized in a well-structured table for easy comparison.

Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C (Example Data)

SolventSolvent ClassPolarity IndexSolubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic5.1[Experimental Value][Calculated Value]
EthanolPolar Protic4.3[Experimental Value][Calculated Value]
AcetonePolar Aprotic5.1[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic5.8[Experimental Value][Calculated Value]
DichloromethanePolar Aprotic3.1[Experimental Value][Calculated Value]
Ethyl AcetatePolar Aprotic4.4[Experimental Value][Calculated Value]
TolueneNonpolar2.4[Experimental Value][Calculated Value]
HexaneNonpolar0.1[Experimental Value][Calculated Value]

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Graphical Representation of Solubility Data

A bar chart can be used to visually represent the solubility data, allowing for a quick comparison of the solubility in different solvents.

Solubility Profile Diagram:

G cluster_0 Solubility Profile Solvents Solubility (mg/mL) Methanol Methanol Ethanol Ethanol Acetone Acetone Acetonitrile Acetonitrile DCM DCM EtOAc EtOAc Toluene Toluene Hexane Hexane

Caption: Visual representation of the solubility profile across different solvents.

Conclusion

References

  • Klamt, A. (2005). COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design. Elsevier.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • Sci-Mind. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. Retrieved from [Link]

  • CHEM-GUIDE. (n.d.). Physical properties of nitro compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Fiveable. (2025, August 15). Like Dissolves Like Definition. Retrieved from [Link]

  • Lumen Learning. (n.d.). Solubility. In Introductory Chemistry. Retrieved from [Link]

  • AP Chemistry. (n.d.). 3.10 Solubility. Retrieved from [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 381–385. [Link]

  • Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182–188.
  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

Sources

Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Versatile Scaffold for Nitrogen Heterocycle Synthesis

Executive Summary

This compound (CAS: 259269-68-6 ) is a critical intermediate in the synthesis of pharmacologically active small molecules. Structurally, it represents a "privileged scaffold," combining an electron-deficient aromatic core with a cyclic amine. This specific substitution pattern renders the molecule highly valuable for generating benzimidazoles, quinazolines, and benzodiazepines —motifs frequently observed in kinase inhibitors and GPCR modulators.

This guide details the physicochemical properties, validated synthetic protocols, and analytical characterization of this compound, emphasizing the mechanistic underpinnings of the nucleophilic aromatic substitution (


) used to generate it.

Physicochemical Profile

The following data aggregates theoretical and experimental values standard for this class of nitro-benzoates.

PropertySpecification
IUPAC Name This compound
CAS Number 259269-68-6
Molecular Formula

Molecular Weight 250.25 g/mol
Physical State Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~2.4 (Lipophilic)
Key Functional Groups Methyl Ester (Electrophile), Nitro (Reducible), Pyrrolidine (Tertiary Amine)

Synthetic Architecture

The synthesis of this compound relies on a regioselective Nucleophilic Aromatic Substitution (


) .
The Mechanistic Logic

The precursor, Methyl 2-chloro-5-nitrobenzoate (or its fluoro analog), possesses two activating electron-withdrawing groups (EWGs):[1]

  • Nitro group (-NO2) at C5: Activates the C2 position via resonance (para-position).

  • Ester group (-COOMe) at C1: Activates the C2 position via induction and resonance (ortho-position).

This dual activation lowers the energy barrier for the addition of the pyrrolidine nucleophile, forming a Meisenheimer complex intermediate before the expulsion of the chloride leaving group.

Validated Synthetic Protocol

Note: This protocol is designed for a 10 mmol scale. Adjust volumes proportionally.

Reagents:

  • Methyl 2-chloro-5-nitrobenzoate (2.16 g, 10 mmol)

  • Pyrrolidine (1.07 g, 15 mmol, 1.5 eq)

  • Triethylamine (

    
    ) or DIPEA (2.02 g, 20 mmol, 2.0 eq)
    
  • Acetonitrile (ACN) or DMF (20 mL)

Step-by-Step Workflow:

  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-chloro-5-nitrobenzoate in ACN (20 mL).

  • Activation: Add Triethylamine (Base) to the solution. Rationale: The base neutralizes the HCl generated during the substitution, driving the equilibrium forward.

  • Addition: Add Pyrrolidine dropwise at room temperature. Caution: Reaction is exothermic.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes). The starting material (

    
    ) should disappear, and a bright yellow fluorescent spot (
    
    
    
    ) should appear.
  • Workup:

    • Cool to room temperature.[2]

    • Concentrate the solvent in vacuo.

    • Redissolve residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. If necessary, recrystallize from cold Ethanol or purify via flash chromatography (Hexane/EtOAc gradient).
    
Reaction Pathway Visualization

SNAr_Pathway Start Methyl 2-chloro-5-nitrobenzoate (Electrophile) Inter Meisenheimer Complex (Transition State) Start->Inter + Pyrrolidine + Base, 60°C Reagent Pyrrolidine (Nucleophile) Reagent->Inter Product This compound (Target) Inter->Product - Cl⁻ Byproduct HCl (Neutralized by Base) Inter->Byproduct

Figure 1: The


 reaction pathway involves the displacement of the chloro-substituent by the secondary amine of pyrrolidine.[3]

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following self-consistent analytical markers.

Proton NMR ( NMR) Expectation (DMSO- )

The substitution of chlorine with pyrrolidine causes a significant upfield shift in the adjacent protons due to the electron-donating nature of the amine nitrogen.

  • 
     8.45 (d, 1H):  H-6 (Ortho to ester, meta to nitro) – Most deshielded.
    
  • 
     8.15 (dd, 1H):  H-4 (Para to amine, ortho to nitro).
    
  • 
     6.80 (d, 1H):  H-3 (Ortho to pyrrolidine) – Shielded by the amine lone pair.
    
  • 
     3.85 (s, 3H):  Methyl ester (
    
    
    
    ).
  • 
     3.40 (m, 4H):  Pyrrolidine 
    
    
    
    -protons (
    
    
    ).
  • 
     1.95 (m, 4H):  Pyrrolidine 
    
    
    
    -protons (
    
    
    ).
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass:

    
    
    
  • Fragmentation: Loss of methoxy group (-31) or nitro group (-46) may be observed at higher collision energies.

Application in Drug Discovery

This molecule is rarely the final drug; it is a "linchpin" intermediate.

Reduction to Aniline

The primary utility lies in reducing the 5-nitro group to an amine (


).
  • Method:

    
     / Pd-C or 
    
    
    
    /
    
    
    .
  • Product: Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate.

  • Utility: The resulting aniline can be coupled with halides or acids to form amide bonds, common in kinase inhibitor "hinge-binding" regions.

Cyclization to Tricyclic Systems

The proximity of the ester and the pyrrolidine ring allows for intramolecular cyclization under acidic or basic conditions, leading to pyrrolo[2,1-b]quinazoline derivatives, which are potent scaffolds for bioactive alkaloids.

Applications cluster_0 Path A: Reduction cluster_1 Path B: Cyclization Core This compound Amine 5-Amino Derivative Core->Amine H2, Pd/C Tricycle Pyrrolo-quinazoline Core->Tricycle Cyclization (Acid/Base) Kinase Kinase Inhibitors (Amide Coupling) Amine->Kinase Alkaloid Bioactive Alkaloids Tricycle->Alkaloid

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

References

  • BenchChem. (2025).[4] this compound - Product Catalog & Properties. Retrieved from

  • Santa Cruz Biotechnology. (2024). Methyl 5-nitro-2-(1-pyrrolidinyl)-benzenecarboxylate Product Data. Retrieved from

  • National Institutes of Health (NIH). (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. PMC/ResearchGate. Retrieved from

  • Organic Syntheses. (1928). Methyl m-nitrobenzoate (General Nitration Protocols). Org. Synth. 1928, 8, 76. Retrieved from

Sources

Technical Guide: Biological Activity of 2-Amino-5-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

2-Amino-5-nitrobenzoic acid (also known as 5-nitroanthranilic acid ) represents a "privileged scaffold" in medicinal chemistry. It combines the versatile anthranilic acid core—the foundation of non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid—with a strong electron-withdrawing nitro group at the para position relative to the amine.

This specific substitution pattern imparts unique electronic properties:

  • Acidity Modulation: The 5-nitro group significantly lowers the pKa of the aniline nitrogen, reducing its nucleophilicity compared to unsubstituted anthranilic acid, while increasing the acidity of the carboxylic acid.

  • Metal Chelation: The ortho disposition of the amino and carboxyl groups creates a bidentate (N,O) chelating pocket, ideal for forming stable transition metal complexes (Cu, Ni, Co, Zn) with enhanced lipophilicity and bioactivity.

  • Redox Potential: The nitro group serves as a potential pharmacophore for bioreductive activation, relevant in hypoxic cancer environments and anaerobic bacterial infections.

Critical Technical Note (PAINS Alert): Researchers must be aware that nitroaromatic compounds can act as Pan-Assay Interference Compounds (PAINS). They may quench fluorescence in high-throughput screening (HTS) assays or generate redox-active species that produce false positives. Validation via orthogonal assays (e.g., counter-screening without the target enzyme) is mandatory.

Core Synthesis Pathways

The synthesis of 2-amino-5-nitrobenzoic acid derivatives generally follows two primary strategies: direct nitration of a protected precursor or nucleophilic aromatic substitution on a halogenated benzoate.

Strategy A: Nitration of N-Acetylanthranilic Acid (Classic Route)

This route avoids oxidation of the amino group by protecting it as an acetamide. The acetyl group directs the nitro group to the para position (relative to the amine) due to steric hindrance at the ortho position and electronic directing effects.

Strategy B: Amination of 2-Chloro-5-nitrobenzoic Acid (Industrial Route)

A nucleophilic aromatic substitution (


) where ammonia or an amine displaces the chlorine atom. The 5-nitro group activates the ring for nucleophilic attack at the 2-position.

SynthesisPathways Anthranilic Anthranilic Acid NAcetyl N-Acetylanthranilic Acid Anthranilic->NAcetyl Ac2O, reflux NitroAcetyl 5-Nitro-N-acetyl anthranilic acid NAcetyl->NitroAcetyl HNO3/H2SO4, <10°C Product 2-Amino-5-nitro benzoic acid NitroAcetyl->Product HCl/H2O, Hydrolysis ChloroBenzoic 2-Chloro-5-nitro benzoic acid ChloroBenzoic->Product NH3 (aq), Cu cat. High Temp/Pressure

Figure 1: Two primary synthetic routes for accessing the 5-nitroanthranilic acid scaffold. Route A is preferred for laboratory scale to ensure regioselectivity.

Pharmacological Profiles & Mechanisms[1]

Enzyme Inhibition: Glutamate Dehydrogenase (GDH)

2-Amino-5-nitrobenzoic acid is a documented inhibitor of Glutamate Dehydrogenase (GDH) .[1]

  • Mechanism: It acts as a competitive inhibitor with respect to the substrate (glutamate/ketoglutarate).[2] The structural similarity to dicarboxylic acid metabolites allows it to bind to the active site, while the nitro group likely creates steric or electrostatic repulsion that prevents catalytic turnover.

  • Therapeutic Relevance: GDH is a key branch-point enzyme between carbon and nitrogen metabolism. Inhibitors are explored for hyperinsulinism/hyperammonemia syndrome (HI/HA) and potentially for starving cancer cells that rely on glutaminolysis.

Antimicrobial Activity: The Chelation Theory

While the parent acid has moderate activity, its transition metal complexes and hydrazide derivatives exhibit potent antimicrobial properties.

  • Hydrazides: Derivatization of the carboxylic acid to a hydrazide (-CONHNH2) introduces a motif capable of hydrogen bonding with bacterial DNA or inhibiting bacterial enzymes.

  • Metal Complexes (Cu, Ni, Co): Upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups (N and O) and delocalization of

    
    -electrons.
    
    • Mechanism (Overton’s Concept): This increases the lipophilic character of the central metal atom, favoring its permeation through the lipid layers of the bacterial cell membrane. Once inside, the complex can block metal-binding sites on enzymes or generate Reactive Oxygen Species (ROS) via Fenton-type reactions.

Anticancer Potential: Cytotoxicity & Apoptosis

Derivatives such as 2-amino-5-nitrobenzonitrile and specific Schiff bases have shown cytotoxicity against gastric (AGS) and lung (A549) cancer cell lines.

  • Mode of Action:

    • Intercalation: Planar derivatives (especially metal complexes) can intercalate between DNA base pairs.

    • Redox Cycling: The nitro group can undergo enzymatic reduction to a nitro-radical anion, generating superoxide radicals that induce oxidative stress and apoptosis in cancer cells (which often lack robust antioxidant defenses).

Structure-Activity Relationship (SAR) Analysis

The biological activity is tightly controlled by substitutions at three key positions.

SAR_Map Core 2-Amino-5-nitrobenzoic Acid (Scaffold) Pos1 Position 1: Carboxylic Acid (-COOH) Core->Pos1 Pos2 Position 2: Amine (-NH2) Core->Pos2 Pos5 Position 5: Nitro Group (-NO2) Core->Pos5 Eff1 • Hydrazide formation -> Antimicrobial • Metal binding (O-donor) -> Lipophilicity • Esterification -> Prodrug/Bioavailability Pos1->Eff1 Eff2 • Schiff Base formation -> Anticancer/Antiviral • Metal binding (N-donor) • Acylation -> Anti-inflammatory (Fenamates) Pos2->Eff2 Eff5 • Electron withdrawing -> Increases acidity of COOH • Bioreductive pharmacophore (Pro-drug) • ROS generation -> Cytotoxicity Pos5->Eff5

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional versatility of the scaffold.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-nitrobenzoic Acid (Route A)

Objective: To synthesize high-purity scaffold from N-acetylanthranilic acid.

  • Nitration:

    • Dissolve 10 mmol of N-acetylanthranilic acid in 5 mL of concentrated

      
       cooled to 0°C.
      
    • Dropwise add a mixture of conc.

      
       (1.1 eq) and conc. 
      
      
      
      (1:1 ratio), maintaining temp < 10°C.
    • Stir for 1 hour at 0-5°C, then pour onto crushed ice. Filter the yellow precipitate (5-nitro-N-acetylanthranilic acid).

  • Hydrolysis:

    • Suspend the intermediate in 20 mL of 2M HCl.

    • Reflux for 2 hours (monitor by TLC for disappearance of starting material).

    • Cool to room temperature; neutralize carefully with 2M NaOH to pH ~4-5.

    • Collect the yellow solid (2-amino-5-nitrobenzoic acid) by filtration.

    • Recrystallization: Ethanol/Water (1:1).

Protocol 2: Glutamate Dehydrogenase (GDH) Inhibition Assay

Objective: To quantify the


 of the derivative against GDH.[3]
  • Reagents:

    • Buffer: 0.1 M Potassium Phosphate, pH 7.6.

    • Substrates: 50 mM L-Glutamate, 1 mM NAD+.

    • Enzyme: Bovine liver GDH (0.1 units/mL).

  • Procedure:

    • In a 96-well UV-transparent plate, add 180 µL of Buffer containing substrates.

    • Add 10 µL of test compound (dissolved in DMSO; final DMSO < 1%).

    • Incubate for 10 min at 25°C.

    • Initiate reaction with 10 µL of GDH enzyme solution.

    • Measurement: Monitor the increase in absorbance at 340 nm (formation of NADH) kinetically for 5 minutes.

  • Analysis: Calculate % inhibition relative to DMSO control. Plot log[concentration] vs. % inhibition to determine

    
    .
    
Protocol 3: Synthesis of Cu(II) Complex (Antimicrobial Candidate)

Objective: To create a lipophilic metal complex.

  • Ligand Solution: Dissolve 2 mmol of 2-amino-5-nitrobenzoic acid in 20 mL absolute ethanol. Adjust pH to 7-8 with dilute NaOH to deprotonate the carboxylic acid.

  • Metal Solution: Dissolve 1 mmol of

    
     in 10 mL ethanol.
    
  • Reaction: Add metal solution to ligand solution dropwise with constant stirring.

  • Reflux: Heat the mixture at reflux for 3-4 hours. A colored precipitate (usually green/blue) will form.

  • Workup: Cool, filter the precipitate, wash with cold ethanol and ether. Dry in vacuo.

Quantitative Data Summary

Derivative ClassTarget / OrganismActivity MetricReference
Parent Acid Glutamate Dehydrogenase (GDH)Competitive Inhibitor (

variable)
[1, 2]
Cu(II) Complex Staphylococcus aureusMIC: 10-50 µg/mL (Enhanced vs ligand)[3]
Hydrazide Mycobacterium tuberculosisMIC: 6.25 µg/mL[4]
Benzonitrile AGS Cancer Cell Line

: ~50-100 µg/mL
[5]
Fenamate Analog COX-2 (Anti-inflammatory)

: comparable to Mefenamic Acid
[6]

References

  • BenchChem Technical Support. (2025). 2-Amino-5-nitrobenzoic Acid: A Versatile Biochemical Reagent in Life Science Research. Link

  • Couée, I., et al. (2004). Glutamate dehydrogenase in plant nitrogen metabolism. Journal of Experimental Botany. Link

  • Chohan, Z. H., et al. (2006). Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides and their transition metal(II) complexes. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Sriram, D., et al. (2006). Synthesis and antimycobacterial activity of novel 1-(5-cyclobutyl-1,3-oxazol-2-yl) hydrazine derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • ResearchGate. (2023). Determination of Cytotoxic and Proliferative Effects of 2-amino-5-nitrobenzonitrile on AGS Cancer Cell Line. Link

  • Morsy, M. A., et al. (2022).[4] Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Education and Research. Link

Sources

Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate SMILES and InChI key

[1][2][3][4][5][6][7][8]

This compound is a specialized intermediate used primarily in the synthesis of heterocyclic pharmaceutical agents. It belongs to the class of ortho-amino benzoates, characterized structurally by a "push-pull" electronic system where the electron-donating pyrrolidine ring is conjugated to the electron-withdrawing nitro and ester groups.

Table 1: Physicochemical Identifiers

PropertyData Specification
IUPAC Name This compound
CAS Registry Number 259269-68-6
Molecular Formula C₁₂H₁₄N₂O₄
Molecular Weight 250.25 g/mol
Canonical SMILES COC(=O)C1=C(N2CCCC2)C=CC(=C1)[O-]
InChI String InChI=1S/C12H14N2O4/c1-18-12(15)10-6-9(14(16)17)4-5-11(10)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3
InChIKey LTXIKDOJJNDAEZ-UHFFFAOYSA-N
Appearance Yellow to orange crystalline solid (indicative of ICT band)

Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)[10]

The most robust synthetic route for this scaffold involves a Nucleophilic Aromatic Substitution (SNAr). The reaction exploits the electronic deficiency of the benzene ring, induced by the para-nitro and ortho-ester groups, to facilitate the displacement of a halide leaving group by the pyrrolidine amine.

Mechanism of Action
  • Activation: The nitro group at position 5 and the ester at position 1 withdraw electron density from the ring, making the carbon at position 2 highly electrophilic.

  • Addition: Pyrrolidine (nucleophile) attacks C2, breaking the aromaticity and forming a resonance-stabilized Meisenheimer complex.

  • Elimination: The halide leaving group is expelled, restoring aromaticity and yielding the final product.

Experimental Protocol
  • Precursor: Methyl 2-chloro-5-nitrobenzoate (CAS 6307-82-0) or Methyl 2-fluoro-5-nitrobenzoate (CAS 2965-22-2). Note: The fluoro-derivative reacts significantly faster due to the higher electronegativity of fluorine stabilizing the transition state.

  • Reagents: Pyrrolidine (1.1 - 1.5 equivalents).

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA) to neutralize the generated acid.
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with Methyl 2-chloro-5-nitrobenzoate (1.0 eq) and anhydrous DMF (5-10 volumes).

  • Addition: Add

    
     (2.0 eq) followed by the dropwise addition of Pyrrolidine (1.2 eq) at 0°C to control the exotherm.
    
  • Reaction: Heat the mixture to 60-80°C. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS for the disappearance of the starting chloride.

  • Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a yellow solid.

  • Purification: Filter the solid. If necessary, recrystallize from Ethanol or purify via flash column chromatography (Silica gel).

Visualization: Synthesis Workflow

SynthesisWorkflowStartMethyl 2-chloro-5-nitrobenzoateCondDMF, K2CO380°C, 2-4hStart->CondReagentPyrrolidine(Nucleophile)Reagent->CondIntermediateMeisenheimerComplexWorkupIce-WaterPrecipitationIntermediate->WorkupElimination (-HCl)ProductMethyl 5-nitro-2-(pyrrolidin-1-yl)benzoateCond->IntermediateAdditionWorkup->Product

Figure 1: SNAr synthesis workflow converting the chloro-precursor to the target pyrrolidinyl benzoate.

Structural Analysis & Electronic Properties

The utility of this compound in drug discovery stems from its specific electronic configuration.

The "Push-Pull" Effect: The molecule features a strong electron donor (pyrrolidine nitrogen) and two electron acceptors (nitro and ester groups) connected via a conjugated

1
  • Intramolecular Charge Transfer (ICT): This conjugation lowers the HOMO-LUMO gap, often resulting in solvatochromic properties (color changes based on solvent polarity).

  • Hydrogen Bonding: The ester carbonyl oxygen is positioned to accept hydrogen bonds, while the nitro group can interact with specific pockets in biological targets (e.g., kinase hinge regions).

  • Conformation: Steric hindrance between the bulky pyrrolidine ring and the ortho-ester group forces the pyrrolidine ring to twist slightly out of the benzene plane, influencing binding affinity.

Visualization: Electronic Interactions

ElectronicPropertiesPyrrolidinePyrrolidine Ring(Electron Donor)BenzeneBenzene Core(Conjugated Linker)Pyrrolidine->Benzene+M EffectEster1-Methyl Ester(Acceptor/H-Bond)Pyrrolidine->EsterSteric Clash(Twist)Nitro5-Nitro Group(Strong Acceptor)Benzene->Nitro-M EffectBenzene->Ester-I/-M Effect

Figure 2: Electronic "Push-Pull" map illustrating donor-acceptor interactions and steric constraints.

Applications in Drug Discovery[7]

This molecule is rarely a final drug but serves as a critical Pharmacophore Scaffold for library generation.

  • Kinase Inhibitor Precursors: Reduction of the nitro group (using

    
     or 
    
    
    ) yields the corresponding aniline. This 5-amino derivative is a versatile "warhead" attachment point for acrylamides (covalent inhibitors) or urea linkages (Type II kinase inhibitors).
  • Quinazolinone Synthesis: The ortho-relationship between the ester and the nitrogen allows for cyclization. Reaction of the reduced amine with formamide or urea can close the ring to form quinazolinone derivatives, a privileged structure in medicinal chemistry found in drugs like Gefitinib or Idelalisib.

  • Fluorescent Probes: Due to the ICT character described in Section 3, derivatives of this scaffold are investigated as environment-sensitive fluorescent probes for labeling hydrophobic protein domains.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22754, Methyl 2-chloro-5-nitrobenzoate. Retrieved March 1, 2026, from [Link]

  • Li, J., et al. (2012).[2] Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Journal of Chemical Research. Retrieved March 1, 2026, from [Link]

Strategic Applications of Nitro-Anthranilic Acid Esters in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Privileged Scaffold Engineering

The Chemical Logic: Why Nitro-Anthranilic Acid Esters?

In the realm of medicinal chemistry, anthranilic acid is universally recognized as a privileged scaffold due to its dual reactive centers (an amine and a carboxylic acid). However, when synthesizing complex polyheterocycles, the native anthranilic acid presents significant chemoselectivity challenges. As an application scientist, the decision to utilize nitro-anthranilic acid esters (such as 4-nitro or 5-nitroanthranilic acid methyl ester) is driven by strict mechanistic causality:

  • Esterification for Solubility and Protection : The free carboxylic acid is highly polar and prone to premature decarboxylation under harsh cross-coupling conditions. By converting it to a methyl or tert-butyl ester, we dramatically increase the molecule's lipophilicity, ensuring complete solvation in organic solvents like DMF or DCM during microwave-assisted synthesis. Furthermore, the ester protects the carbonyl carbon from unwanted nucleophilic attack until a controlled saponification or amidation is desired.

  • The Nitro Group as a "Masked Amine" : Synthesizing quinazolinones or benzimidazoles requires multiple nitrogen atoms. If a starting material possesses two free amines, it inevitably leads to intractable mixtures, cross-reactivity, and polymerization. The nitro group acts as an electron-withdrawing, highly stable "masked amine." It allows chemists to selectively functionalize the primary amine first. Once the initial framework is built, a late-stage reduction of the nitro group (e.g., via catalytic hydrogenation or SnCl2) yields a nascent amine that can spontaneously undergo intramolecular cyclization to form the final pharmacophore[1].

Therapeutic Applications and Target Validation

Neurodegenerative Diseases: Multi-Target Directed Ligands (MTDLs)

Alzheimer's disease (AD) pathology is heavily driven by the hyperphosphorylation of Tau proteins, a process mediated by Ser/Thr kinases. Nitro-anthranilic acid esters are the foundational building blocks for synthesizing thiazolo[5,4-f]quinazolin-9(8H)-ones, a class of potent MTDLs[1]. By reacting 5-nitroanthranilic acid derivatives with Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride), researchers can construct a versatile 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate platform[2]. Subsequent cyclization yields inhibitors that exhibit sub-nanomolar affinity for critical AD kinases, including DYRK1A, CDK5, and GSK-3β[2].

Pathway I Quinazolinone Inhibitor K DYRK1A / GSK-3β Kinases I->K Competitive Inhibition T Tau Protein K->T Phosphorylation P Hyperphosphorylated Tau T->P Pathological Shift N Neurofibrillary Tangles (AD) P->N Aggregation

Mechanism of action for quinazolinone-based inhibitors in Alzheimer's pathology.

Oncology: Akt Substrate-Mimetic and Benzoxazinone Inhibitors

Beyond neurodegeneration, the 4-nitroanthranilic acid isomer is instrumental in oncology. It serves as the precursor for non-peptidic substrate-mimetic inhibitors of Akt, a kinase frequently overexpressed in human malignancies[3]. The synthesis involves the cyclization of 4-nitroanthranilic acid using sodium isocyanate, followed by the strategic reduction of the nitro group to facilitate coupling with 4-nitrobenzoyl chloride[3]. Additionally, 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones synthesized from this scaffold have demonstrated potent in vitro cytotoxicity against HeLa cancer cell lines[4].

G A Nitro-anthranilic Acid Ester B Appel Salt / DMFDMA A->B Cyclization D Reduction & Acylation A->D Masked Amine Activation C Thiazoloquinazoline Derivatives B->C Kinase Targets E Benzoxazinones / Akt Inhibitors D->E Oncology Targets

Synthetic divergence of nitro-anthranilic acid esters into therapeutic scaffolds.

Quantitative Pharmacological Data

To contextualize the therapeutic potential of these derivatives, the following table summarizes the quantitative binding affinities and target indications of scaffolds derived from nitro-anthranilic acid esters.

Scaffold ClassPrecursorPrimary TargetDisease IndicationRepresentative IC50 / Affinity
Thiazolo[5,4-f]quinazolines 5-Nitroanthranilic acidDYRK1A / GSK-3βAlzheimer's DiseaseSub-nanomolar to <10 µM
Benzoxazin-4-ones 4-Nitroanthranilic acidHeLa Cell LinesOncologyHigh Cytotoxicity (In Vitro)
Non-peptidic Quinolines 4-Nitroanthranilic acidAkt KinaseOncology12 - 17 µM

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a key intermediate—methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate—from a 5-nitroanthranilic acid ester. This workflow is designed as a self-validating system , incorporating analytical checkpoints to confirm causality and reaction success before proceeding to the next step[1].

Protocol: Microwave-Assisted Synthesis of Thiazoloquinazoline Precursors

Step 1: Appel Salt Mediated Cyclization

  • Procedure : Dissolve 1.0 equivalent of 5-nitroanthranilic acid methyl ester in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Slowly add 1.2 equivalents of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) and a non-nucleophilic base (e.g., pyridine).

  • Causality : The inert atmosphere prevents the hydrolysis of the highly moisture-sensitive Appel's salt. The non-nucleophilic base neutralizes the HCl generated during the C-S bond formation without inadvertently attacking the ester moiety.

  • Self-Validation Checkpoint 1 (TLC & LC-MS) : After 2 hours of stirring at room temperature, withdraw a 10 µL aliquot. Quench in 1 mL methanol. TLC (Hexane:EtOAc 7:3) should show the complete disappearance of the bright yellow nitro-ester spot. LC-MS must confirm the mass of the intermediate imine. Do not proceed to cyclization until the starting material is entirely consumed.

Step 2: Intramolecular Cyclization to Benzothiazole

  • Procedure : Subject the intermediate to microwave irradiation at 120°C for 15 minutes in the presence of copper(I) iodide (catalytic) to facilitate intramolecular C-S bond formation[5].

  • Causality : Microwave heating provides rapid, homogeneous energy transfer, drastically reducing reaction times from hours to minutes while minimizing thermal degradation of the ester.

  • Self-Validation Checkpoint 2 (NMR) : Purify the crude mixture via flash chromatography. Perform

    
    H NMR analysis. The disappearance of the ortho-aromatic proton (adjacent to the nitro group) and the shift of the remaining aromatic protons validate the successful formation of the fused benzothiazole ring.
    

Step 3: Late-Stage Nitro Reduction

  • Procedure : Dissolve the purified benzothiazole in a mixture of ethanol and ethyl acetate. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) for 4 hours.

  • Causality : The reduction unmasks the nitro group into a primary amine, priming the molecule for the final DMFDMA-mediated cyclization into the thiazoloquinazoline core[2].

  • Self-Validation Checkpoint 3 (Colorimetric & Mass) : The solution will transition from a deep yellow/orange to pale yellow upon complete reduction. Filter through Celite to remove Pd/C. High-Resolution Mass Spectrometry (HRMS) must show a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons), confirming the successful unmasking of the amine.

References

1.1, MDPI. 2. 2, Sciforum. 3.3, PMC. 4.4, PMC. 5. 5, MDPI.

Sources

Methodological & Application

Procedure for esterification of 5-nitro-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the esterification of 5-nitro-2-(pyrrolidin-1-yl)benzoic acid, designed for synthetic chemists and drug development professionals.

Introduction & Structural Analysis

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (CAS: 19555-48-7) is a highly versatile building block frequently utilized in medicinal chemistry and the synthesis of complex active pharmaceutical ingredients[1]. The molecule possesses three distinct functional groups: a carboxylic acid, an ortho-pyrrolidine ring, and a meta-nitro group (relative to the carboxylate). The successful transformation of this compound into its corresponding ester—such as methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate—requires a nuanced understanding of its steric and electronic environment[2].

Mechanistic Rationale: Overcoming the Ortho-Effect

Standard Fischer esterification (refluxing the carboxylic acid in alcohol with a catalytic strong acid) is notoriously inefficient for this specific substrate. This resistance is governed by the Victor Meyer Esterification Law , which dictates that ortho-substituted benzoic acids are sterically hindered, preventing the formation of the bulky tetrahedral intermediate required during acid-catalyzed esterification[3][4]. The pyrrolidine ring at the C2 position exerts significant steric bulk, severely retarding the reaction rate[5].

However, the electronic landscape of the molecule provides an alternative synthetic advantage. The nitro group at the C5 position is para to the pyrrolidine ring, strongly withdrawing electron density via resonance. This diminishes the basicity of the pyrrolidine nitrogen, preventing unwanted protonation or side reactions[2]. Simultaneously, the nitro group exerts an inductive (-I) effect on the C1 carboxylic acid, lowering its pKa and rendering the resulting carboxylate anion an excellent nucleophile for SN2 reactions.

Consequently, two high-yielding pathways bypass the Victor Meyer steric limitations:

  • Base-Promoted O-Alkylation: Utilizing a mild base to form a highly nucleophilic carboxylate, followed by SN2 attack on an alkyl halide.

  • Acid Chloride Mediation: Converting the carboxylic acid to a highly reactive acyl chloride, altering the hybridization and transition state sterics, followed by nucleophilic acyl substitution.

Comparative Methodology

Table 1: Quantitative Comparison of Esterification Strategies for Ortho-Substituted Benzoic Acids

MethodologyReagents & ConditionsSteric ToleranceExpected YieldReaction TimeRecommendation
Fischer Esterification R-OH, H₂SO₄ (cat.), RefluxLow< 40%24 - 48 hNot recommended due to Victor Meyer effect.
Base-Promoted Alkylation K₂CO₃, R-X, DMF, RTHigh85 - 95%4 - 6 hPrimary Choice for methyl/ethyl esters.
Acid Chloride Route SOCl₂, DMF (cat.), R-OH, Et₃NVery High80 - 90%6 - 8 hAlternative for bulky/secondary alcohols.

Experimental Workflows

G Start 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid CAS: 19555-48-7 Base K2CO3 / DMF Deprotonation Start->Base Method A (Mild) SOCl2 SOCl2 / cat. DMF Chlorination Start->SOCl2 Method B (Robust) Anion Carboxylate Anion (Highly Nucleophilic) Base->Anion Alkyl Alkyl Halide (R-X) SN2 Attack Anion->Alkyl ProductA Alkyl 5-nitro-2-(pyrrolidin-1-yl)benzoate Target Ester Alkyl->ProductA AcidChloride Acid Chloride Intermediate (Bypasses Sterics) SOCl2->AcidChloride Alcohol R-OH / Et3N Acyl Substitution AcidChloride->Alcohol ProductB Alkyl 5-nitro-2-(pyrrolidin-1-yl)benzoate Target Ester Alcohol->ProductB

Mechanistic pathways for the esterification of 5-nitro-2-(pyrrolidin-1-yl)benzoic acid.

Protocol A: Base-Promoted O-Alkylation (Recommended)

This protocol leverages the enhanced acidity of the carboxylic acid and the polar aprotic nature of DMF to maximize the SN2 reaction rate.

Reagents:

  • Substrate: 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (1.0 eq)

  • Base: Potassium carbonate (K₂CO₃, anhydrous, finely powdered) (1.5 eq)

  • Electrophile: Alkyl halide (e.g., Methyl Iodide or Ethyl Bromide) (1.2 eq)

  • Solvent: N,N-Dimethylformamide (DMF, anhydrous) (10 mL/g of substrate)

Step-by-Step Procedure:

  • Deprotonation: Charge a flame-dried round-bottom flask with the substrate (1.0 eq) and anhydrous DMF under a nitrogen atmosphere. Add anhydrous K₂CO₃ (1.5 eq). Stir the suspension at room temperature (20–25 °C) for 30 minutes.

    • Causality: This pre-stirring ensures complete deprotonation, generating the active carboxylate nucleophile prior to the introduction of the alkylating agent.

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Add the alkyl halide (1.2 eq) dropwise over 10 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 to 6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1, UV detection).

  • Quenching & Workup: Pour the reaction mixture into 5 volumes of ice-cold distilled water. The ester product will typically precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold water (3 x 20 mL) to remove residual DMF and inorganic salts, and dry under high vacuum. (Note: If the product oils out, extract with Ethyl Acetate, wash the combined organic layers with 5% aqueous LiCl solution to remove trace DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo).

Protocol B: Acid Chloride-Mediated Esterification

Ideal for synthesizing esters from sterically hindered or less reactive alcohols where SN2 alkylation is not viable.

Reagents:

  • Substrate: 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (1.0 eq)

  • Chlorinating Agent: Thionyl Chloride (SOCl₂) (2.0 eq)

  • Catalyst: DMF (0.05 eq)

  • Nucleophile: Target Alcohol (R-OH) (3.0 eq)

  • Base: Triethylamine (Et₃N) (2.5 eq)

  • Solvent: Dichloromethane (DCM, anhydrous) (10 mL/g of substrate)

Step-by-Step Procedure:

  • Chlorination: Suspend the starting acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (0.05 eq). Cool to 0 °C and add SOCl₂ (2.0 eq) dropwise.

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack intermediate, which is the true active chlorinating species, significantly accelerating the conversion to the acid chloride.

  • Reflux: Attach a reflux condenser and heat the mixture to 40 °C for 2–3 hours until gas evolution (SO₂ and HCl) ceases and the solution becomes homogeneous.

  • Concentration: Cool to room temperature and concentrate the mixture in vacuo to remove unreacted SOCl₂. Co-evaporate with dry toluene (2 x 10 mL) to ensure complete removal of residual HCl and SOCl₂.

  • Esterification: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the target alcohol (3.0 eq) followed by dropwise addition of Et₃N (2.5 eq).

  • Completion & Workup: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with 1M HCl (to remove Et₃N and unreacted alcohol), dry over Na₂SO₄, and concentrate to yield the ester.

Validation & Quality Control (Self-Validating System)

To ensure the integrity of the synthesized ester, the following analytical checks must be performed to validate the success of the protocol:

  • FT-IR Spectroscopy: Confirm the disappearance of the broad O-H stretch (3300–2500 cm⁻¹) characteristic of the starting carboxylic acid, and verify the appearance of a sharp, strong ester carbonyl (C=O) stretch around 1715–1730 cm⁻¹[2].

  • ¹H NMR (CDCl₃): Verify the presence of the ester alkyl group (e.g., a sharp singlet at ~3.9 ppm for a methyl ester) and ensure the integration matches the aromatic protons. The pyrrolidine protons should appear as two distinct multiplets around 3.2–3.4 ppm (4H, N-CH₂) and 1.9–2.0 ppm (4H, C-CH₂).

  • Mass Spectrometry (ESI-MS): For the methyl ester, expect an [M+H]⁺ peak at m/z 251.1[2]. Note that ortho-substituted benzoic esters often exhibit distinct fragmentation patterns (e.g., loss of alcohol/water) due to the gas-phase neighboring group participation (NGP) effect[6].

References

  • Title: cas 19555-48-7: 5-nitro-2-(1-pyrrolidinyl)benzenecarboxylic acid | Source: CymitQuimica | URL: 1

  • Title: this compound | Source: Benchchem | URL: 2

  • Title: Viktor Meyer | Source: Wikipedia | URL: 3

  • Title: Nature of the ortho effect. III. Acid hydrolysis of ortho-substituted benzoates and esterification of ortho-substituted benzoic acids | Source: Journal of the American Chemical Society (ACS) | URL: 4

  • Title: Kinetics of the acid-catalysed esterification of ortho-substituted benzoic acids by methanol | Source: Phys. Org. - RSC Publishing | URL: 5

  • Title: Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry | Source: PubMed (NIH) | URL: 6

Sources

Application Note: Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate as a Privileged Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

In contemporary medicinal chemistry, the rapid generation of diverse, drug-like libraries relies heavily on highly functionalized, orthogonally reactive building blocks. Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate (Molecular Formula:


) has emerged as a privileged scaffold for the synthesis of complex heterocycles, including benzimidazoles, quinazolinones, and targeted kinase inhibitors [1].

This application note details the mechanistic rationale, physicochemical profiling, and validated protocols for utilizing this compound. By exploiting the orthogonal reactivity of its three primary functional domains—the electron-withdrawing nitro group, the versatile methyl ester, and the electron-donating, lipophilicity-enhancing pyrrolidine ring—researchers can systematically navigate Structure-Activity Relationship (SAR) landscapes.

Structural & Physicochemical Profiling

Understanding the baseline properties of this building block is critical for predicting its behavior in biphasic reaction setups, chromatographic purification, and biological assays. The pyrrolidine ring significantly increases the basicity and lipophilicity of the core phenyl ring, while the nitro and ester groups strongly deactivate the ring toward electrophilic aromatic substitution, dictating that functionalization must occur via the existing substituents [1].

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionAnalytical Significance
Molecular Weight 250.25 g/mol Ideal low-MW starting material for Rule-of-5 compliant drug design.
LogP (Predicted) ~2.4 - 2.8Ensures optimal partitioning during aqueous workups (high organic recovery).
Physical State Solid (at 25°C)Facilitates easy handling, weighing, and recrystallization.
Solubility Soluble in DMF, DMSO, DCM, EtOAcCompatible with standard polar aprotic and chlorinated reaction solvents.
Reactive Sites C1 (Ester), C5 (Nitro)Enables orthogonal, multi-step derivatization without protecting groups.

Synthetic Workflows & Mechanistic Rationale

The true utility of this compound lies in its capacity for divergent synthesis. The initial formation of the scaffold relies on a Nucleophilic Aromatic Substitution (


). The strong electron-withdrawing nature of both the para-nitro and ortho-ester groups highly activates the C2 position of methyl 2-chloro-5-nitrobenzoate, allowing the pyrrolidine nucleophile to attack and form a stable Meisenheimer complex before chloride elimination.

Once synthesized, the building block can be divergently processed. The ester can be saponified to yield 5-nitro-2-(pyrrolidin-1-yl)benzoic acid [2], or the nitro group can be reduced to an aniline derivative, unlocking pathways to amides, ureas, and fused bicyclic systems [3].

G A Methyl 2-chloro-5-nitrobenzoate B Pyrrolidine (SNAr) K2CO3, DMF A->B C Methyl 5-nitro-2-(pyrrolidin-1- yl)benzoate (Core Scaffold) B->C D Ester Hydrolysis LiOH, THF/H2O C->D F Nitro Reduction Fe/NH4Cl, EtOH/H2O C->F E 5-nitro-2-(pyrrolidin-1-yl) benzoic acid D->E G Methyl 5-amino-2-(pyrrolidin-1- yl)benzoate F->G

Synthetic pathways for generating and divergently modifying the core pyrrolidinyl scaffold.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems. Causality is embedded in the instructions to ensure the operator understands why specific reagents and conditions are employed, allowing for intelligent troubleshooting.

Protocol A: Synthesis of this compound via

Objective: Establish the core scaffold with high regioselectivity and yield.

  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-chloro-5-nitrobenzoate (10.0 mmol, 2.15 g) in anhydrous DMF (30 mL).

    • Causality: DMF is chosen as a polar aprotic solvent because it effectively solvates the potassium cations of the base, leaving the carbonate anion highly reactive, while stabilizing the polar transition state of the

      
       reaction.
      
  • Reagent Addition: Add anhydrous

    
     (20.0 mmol, 2.76 g) followed by dropwise addition of pyrrolidine (12.0 mmol, 0.85 g).
    
    • Causality:

      
       acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward without competing with pyrrolidine for the electrophilic carbon.
      
  • Reaction: Stir the suspension at 60°C for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (

    
    ) should convert to a bright yellow spot (
    
    
    
    ).
  • Workup & Validation: Cool to room temperature and quench with ice-cold deionized water (100 mL) to precipitate the product. Filter the bright yellow solid, wash with cold water (3 x 20 mL), and dry under high vacuum.

    • Self-Validation: The isolated solid should exhibit a sharp melting point. If the melting point is depressed, recrystallize from hot ethanol to remove residual DMF or unreacted pyrrolidine.

Protocol B: Chemoselective Nitro Reduction

Objective: Convert the C5-nitro group to an amine for downstream SAR library generation without hydrolyzing the C1-ester.

  • Setup: Suspend this compound (5.0 mmol, 1.25 g) in a solvent mixture of Ethanol:Water (4:1, 25 mL).

  • Reagent Addition: Add Iron powder (25.0 mmol, 1.40 g) and Ammonium Chloride (

    
    ) (5.0 mmol, 0.27 g).
    
    • Causality: The Béchamp-type reduction (Fe/

      
      ) is selected over Pd/C catalytic hydrogenation to provide absolute chemoselectivity. It operates via single-electron transfer and avoids the risk of ester cleavage or pyrrolidine ring-opening that can occur under harsh acidic or high-pressure hydrogenation conditions.
      
  • Reaction: Reflux the mixture at 80°C for 2 hours. The yellow solution will turn dark brown/black as iron oxides form.

  • Workup & Validation: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron sludge, washing the pad thoroughly with EtOAc (50 mL). Concentrate the filtrate, extract with EtOAc, wash with brine, dry over

    
    , and evaporate.
    
    • Self-Validation: The product (methyl 5-amino-2-(pyrrolidin-1-yl)benzoate) will appear as a dark oil or low-melting solid. TLC will show a highly polar spot that stains positive with Ninhydrin (indicating a primary amine).

Table 2: Optimization of Nitro Reduction Conditions
MethodReagentsTemp (°C)TimeYieldChemoselectivity
Catalytic Hydrogenation

(1 atm), 10% Pd/C, MeOH
2512 h85%High, but requires specialized gas setup.
Metal-Acid (Harsh) SnCl2, HCl, EtOH703 h40%Low (Significant ester hydrolysis observed).
Metal-Salt (Mild) [Recommended] Fe,

, EtOH/

802 h92%Excellent (Ester remains completely intact).

Downstream Applications: SAR Library Generation

Once the 5-amino intermediate is secured, it serves as a nucleophilic hub. As demonstrated in recent literature on hybrid bioactive molecules[3], the aniline moiety can be coupled with various electrophiles to generate targeted therapeutic libraries.

SAR Core Methyl 5-amino-2-(pyrrolidin- 1-yl)benzoate Amide Amidation (R-COCl) Pyridine, DCM Core->Amide Urea Urea Formation (R-NCO) TEA, THF Core->Urea Quin Cyclization (Formamidine) Isopropanol, Reflux Core->Quin AmideProd C5-Amide Derivatives (Kinase Inhibitors) Amide->AmideProd UreaProd C5-Urea Derivatives (GPCR Ligands) Urea->UreaProd QuinProd Quinazolinone Scaffolds (Antimicrobial Agents) Quin->QuinProd

SAR library generation leveraging the reduced 5-amino intermediate for targeted drug discovery.

For example, reacting the aniline with formamidine acetate followed by cyclization yields quinazolinone derivatives, which are heavily investigated for their potent antimicrobial and antifungal properties [3]. Alternatively, standard HATU-mediated amide coupling with diverse carboxylic acids allows for rapid screening of the lipophilic pocket binding affinity in kinase targets.

References

  • Shivakumara, K., et al. "Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases". Antibiotics (Basel), MDPI, 2023. URL:[Link]

Application Note: Reaction Conditions for the SNAr Synthesis of Pyrrolidinyl Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of pyrrolidinyl benzoates via Nucleophilic Aromatic Substitution (SNAr) is a foundational transformation in medicinal chemistry, frequently utilized to construct privileged scaffolds for epigenetic inhibitors and central nervous system (CNS) therapeutics[1]. The reaction involves the displacement of an aryl halide (typically fluoride or chloride) by pyrrolidine on an electron-deficient benzoate matrix.

As a Senior Application Scientist, understanding the causality behind the reagent selection is critical for optimizing yield and scalability:

  • The Nucleophile (Pyrrolidine): Pyrrolidine is uniquely suited for SNAr reactions compared to acyclic secondary amines (e.g., diethylamine). The constraint of its five-membered ring ties back the alkyl chains, dramatically reducing the steric profile of the nitrogen lone pair. This lowered steric hindrance, combined with its high inherent nucleophilicity, allows pyrrolidine to efficiently attack the sterically congested ipso-carbon of ortho-substituted benzoates[2].

  • The Leaving Group (Fluorine vs. Chlorine): In aliphatic SN2 reactions, iodine and bromine are superior leaving groups. However, in SNAr, the rate-determining step (RDS) is the addition of the nucleophile to form the Meisenheimer complex, not the elimination step. Fluorine is the optimal leaving group because its extreme electronegativity strongly withdraws electron density via induction, highly polarizing the C-F bond and stabilizing the developing negative charge in the transition state[3]. Consequently, fluorobenzoates react orders of magnitude faster than chlorobenzoates unless additional activating groups (like -NO₂) are present[1].

Meisenheimer_Pathway SM Starting Material (Fluorobenzoate) TS1 Transition State 1 (Nucleophilic Attack) SM->TS1 Nuc Nucleophile (Pyrrolidine) Nuc->TS1 MC Meisenheimer Complex (Delocalized Anion) TS1->MC Rate-Determining Step (RDS) TS2 Transition State 2 (Leaving Group Departure) MC->TS2 Prod Product (Pyrrolidinyl Benzoate) TS2->Prod Fast Elimination

Fig 1: Addition-Elimination (SNAr) mechanistic pathway forming the Meisenheimer complex.

Optimization of Reaction Conditions

The thermodynamic stability of the Meisenheimer complex dictates the reaction's success. The selection of solvent and base must be tightly controlled to prevent side reactions, such as the hydrolysis of the benzoate ester.

Causality of Base Selection: Hydroxide bases (e.g., NaOH, KOH) are strictly avoided. They rapidly hydrolyze the benzoate ester to a carboxylate. The resulting negatively charged carboxylate group is highly electron-donating via resonance, which deactivates the aromatic ring and completely halts the SNAr process. Therefore, a mild, non-nucleophilic base such as anhydrous K₂CO₃ or N,N-Diisopropylethylamine (DIPEA) is employed solely as an acid scavenger for the generated HF or HCl.

Table 1: Quantitative Comparison of SNAr Reaction Parameters
SolventBase (Equivalents)Temp (°C)Time (h)Avg. Yield (%)Mechanistic & Practical Rationale
DMSO K₂CO₃ (2.5 eq)906–885–95% Optimal. Polar aprotic nature highly stabilizes the anionic Meisenheimer transition state.
DMF DIPEA (3.0 eq)10010–1275–85%Good alternative if inorganic salts cause stirring issues. Slightly lower stabilization than DMSO.
MeCN K₂CO₃ (2.0 eq)8024+40–60%Sub-optimal. Lower dielectric constant reduces transition state stabilization; requires longer times.
Neat Pyrrolidine (5.0 eq)80480–90%Excess amine acts as both solvent and base. Very fast, but complicates workup and wastes reagent.

Experimental Workflow

Experimental_Workflow Prep 1. Reagent Preparation Dry DMSO, K2CO3, Ar/N2 atm React 2. SNAr Reaction 80-100 °C, 4-12 hours Prep->React Monitor 3. IPC Monitoring LC-MS / TLC (Check SM) React->Monitor Monitor->React Incomplete Conversion Workup 4. Aqueous Workup H2O Quench, EtOAc Extraction Monitor->Workup >95% Conversion Purify 5. Purification Silica Gel Chromatography Workup->Purify

Fig 2: Standard experimental workflow for the SNAr synthesis of pyrrolidinyl benzoates.

Detailed Experimental Protocols

These self-validating protocols are designed to ensure high fidelity and reproducibility across different scales of drug development.

Protocol A: Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate[2]

This protocol represents the baseline SNAr reaction utilizing a highly reactive fluorobenzoate.

Reagents:

  • Methyl 2-fluorobenzoate: 1.0 mmol (154 mg)

  • Pyrrolidine: 1.5 mmol (106 mg / 124 µL)

  • Potassium carbonate (K₂CO₃, anhydrous): 2.5 mmol (345 mg)

  • Dimethyl sulfoxide (DMSO, anhydrous): 3.0 mL

Step-by-Step Methodology:

  • Preparation: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous K₂CO₃ (345 mg). Purge the flask with nitrogen for 5 minutes.

  • Solvation: Add anhydrous DMSO (3.0 mL) via syringe, followed by methyl 2-fluorobenzoate (154 mg).

  • Nucleophile Addition: Add pyrrolidine (124 µL) dropwise at room temperature. The solution may turn slightly yellow.

  • Heating: Attach a reflux condenser and heat the reaction mixture in an oil bath at 90 °C for 8 hours.

  • IPC (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The highly fluorescent starting material spot under short-wave UV (254 nm) should disappear, replaced by a lower Rf product spot.

  • Quench & Workup: Cool the mixture to room temperature. Pour the mixture into ice-cold distilled water (15 mL) to precipitate the product and solubilize the DMSO/salts. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (2 × 10 mL) to remove trace DMSO, followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes) to yield the pure product as a pale yellow oil.

Protocol B: Synthesis of Complex Intermediates (e.g., UNC0642 Precursor)[1]

This protocol details the displacement of a chlorine atom on a highly functionalized, nitro-activated benzoate scaffold, a critical step in synthesizing the lysine methyltransferase inhibitor UNC0642.

Reagents:

  • Alkyl-substituted 4-chloro-3-nitrobenzoate intermediate: 1.0 mmol

  • Pyrrolidine: 2.0 mmol (Excess required due to steric bulk of the scaffold)

  • DIPEA: 3.0 mmol

  • DMF (anhydrous): 4.0 mL

Step-by-Step Methodology:

  • Preparation: Dissolve the 4-chloro-3-nitrobenzoate derivative (1.0 mmol) in anhydrous DMF (4.0 mL) under an argon atmosphere.

  • Activation: Add DIPEA (3.0 mmol) and stir for 10 minutes at room temperature.

  • Substitution: Add pyrrolidine (2.0 mmol) slowly. The strong electron-withdrawing nature of the ortho-nitro group provides immense activation, compensating for the poorer leaving ability of the chlorine atom.

  • Execution: Heat the reaction to 85 °C for 12 hours.

  • Workup: Quench with water, extract with Dichloromethane (DCM), and wash extensively with water to remove DMF. Concentrate and purify via automated flash chromatography to afford the pyrrolidinyl-nitrobenzoate intermediate, ready for subsequent iron-dust reduction of the nitro group[1].

Analytical Validation & Troubleshooting

To establish a self-validating system, researchers must confirm the structural integrity of the product using the following analytical markers:

  • ¹H NMR Spectroscopy: The most definitive proof of successful pyrrolidine incorporation is the appearance of the pyrrolidine α-protons. In the product, these typically present as a multiplet integrating to 4H around δ 3.10 – 3.30 ppm . The β-protons will appear as a multiplet around δ 1.85 – 2.00 ppm . Additionally, the aromatic protons will shift upfield compared to the fluorobenzoate starting material due to the electron-donating nature of the newly installed amine nitrogen.

  • LC-MS: The reaction progress should be tracked using LC-MS. For methyl 2-(pyrrolidin-1-yl)benzoate, look for the [M+H]⁺ peak at m/z 206.1.

  • Troubleshooting Incomplete Conversion: If the reaction stalls at <70% conversion, the most common culprit is water contamination in the DMSO, which hydrates the Meisenheimer complex and slows the reaction. Ensure strictly anhydrous solvents are used and consider adding 4Å molecular sieves to the reaction mixture.

References

  • Title: A Comparative Analysis of Methyl 2-(pyrrolidin-1-yl)benzoate and ...
  • Source: nih.
  • Source: nih.

Sources

Synthesis of quinazolinone derivatives from methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Quinazolinone Derivatives from Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate

Executive Summary & Strategic Rationale

The starting material, This compound (referred to herein as Compound 1 ), represents a highly functionalized "masked" anthranilate scaffold. The presence of the electron-withdrawing nitro group at the C5 position activates the aromatic ring, while the pyrrolidine moiety at C2 offers two distinct synthetic divergences:

  • Pathway A (Fusion): Utilization of the pyrrolidine ring as a structural component to form 6-nitro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (a nitro-derivative of Deoxyvasicinone). This pathway preserves the pyrrolidine ring, fusing it to the pyrimidine core.

  • Pathway B (Displacement): Nucleophilic aromatic substitution (

    
    ) of the pyrrolidine moiety by hydrazines to form 3-amino-6-nitroquinazolin-4(3H)-one . This pathway exploits the nitro-activation to displace the tertiary amine, serving as a route to classical quinazolinones.
    

This guide prioritizes Pathway A as it yields the pharmacologically significant tricyclic "Vasicine-like" core, which is prominent in kinase inhibitor research and cholinesterase inhibition (Alzheimer's therapeutics).

Retrosynthetic Analysis & Pathway Logic

Pathway A: The Modified Niementowski Cyclization (Fusion)

The synthesis of the tricyclic core requires the formation of the pyrimidine ring (N3-C4 bond) while retaining the N1-C2 bond provided by the pyrrolidine.

  • Mechanism: The ester group of Compound 1 reacts with an ammonia source (e.g., Ammonium Acetate) to form the primary amide. Subsequent cyclization involves the attack of the amide nitrogen onto the

    
    -carbon of the pyrrolidine ring. Note: In non-oxidative conditions, this typically requires the pyrrolidine to be in the 2-oxo state or involves an oxidative step/rearrangement using reagents like 
    
    
    
    or high-temperature catalysis.
  • Key Reagent: Ammonium Acetate (

    
    ) in Glacial Acetic Acid or Ethanol.
    
Pathway B: Hydrazinolysis & (Displacement)
  • Mechanism: The C5-nitro group decreases electron density at C2. Hydrazine, being a potent alpha-effect nucleophile, attacks C2, displacing the pyrrolidine ring (leaving group) and simultaneously reacting with the ester to close the pyrimidine ring.

  • Key Reagent: Hydrazine Hydrate (

    
    ).
    

Experimental Protocols

Protocol A: Synthesis of 6-Nitro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (Tricyclic Core)

Objective: To synthesize the fused tricyclic Vasicinone analog by cyclizing the pyrrolidine ring onto the benzoate ester.

Materials:

  • This compound (1.0 eq)

  • Ammonium Acetate (5.0 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

  • Ethanol (Optional co-solvent)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Compound 1 (5.0 mmol, 1.25 g) in Glacial Acetic Acid (20 mL).

  • Reagent Addition: Add Ammonium Acetate (25.0 mmol, 1.93 g) to the solution. The excess ammonium acetate acts as both the nitrogen source and the buffering agent.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) in an oil bath. Maintain reflux for 6–8 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Eluent:

      
      :MeOH 9:1). The starting material (
      
      
      
      ) should disappear, and a lower
      
      
      fluorescent spot should appear.
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mass onto crushed ice (

      
      ) with vigorous stirring.
      
    • Neutralize the solution to pH 7–8 using 25% aqueous Ammonia or saturated

      
       solution.
      
  • Isolation: A precipitate should form. Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
    ).
    
  • Purification: Recrystallize the crude solid from hot Ethanol or DMF/Water mixture to yield the pure tricyclic product as yellow/brown crystals.

Expected Yield: 60–75% Characterization (Predicted):

  • IR:

    
     (C=O, Lactam), 
    
    
    
    (C=N).[2]
  • 1H NMR: Signals for the pyrrolidine ring protons (multiplets at

    
    ) and aromatic protons shifted downfield due to the nitro group.
    
Protocol B: Synthesis of 3-Amino-6-nitroquinazolin-4(3H)-one (Displacement Route)

Objective: To synthesize the N-amino quinazolinone scaffold by displacing the pyrrolidine.

Materials:

  • This compound (1.0 eq)

  • Hydrazine Hydrate (80% or 99%) (10.0 eq)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Setup: Dissolve Compound 1 (5.0 mmol) in Absolute Ethanol (30 mL) in a round-bottom flask.

  • Addition: Add Hydrazine Hydrate (50 mmol,

    
    ) dropwise at room temperature.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Mechanistic Note: The hydrazine first forms the hydrazide at the ester position. Continued heating promotes the intramolecular

      
       displacement of the pyrrolidine by the hydrazide nitrogen (or a second equivalent of hydrazine followed by cyclization).
      
  • Work-up:

    • Cool the mixture. The product often precipitates directly from the cool ethanolic solution.

    • If no precipitate forms, concentrate the solvent to 50% volume under reduced pressure and cool in an ice bath.

  • Isolation: Filter the solid. Wash with cold ethanol and diethyl ether.

  • Purification: Recrystallize from Ethanol/DMF.

Expected Yield: 50–65%

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent synthetic pathways from the common precursor.

QuinazolinoneSynthesis cluster_0 Pathway A: Fusion (Vasicinone Analog) cluster_1 Pathway B: Displacement Start This compound (Compound 1) InterA Intermediate Amide/Imine Start->InterA NH4OAc, AcOH Reflux, 8h InterB Hydrazide Intermediate (Pyrrolidine Displacement) Start->InterB N2H4·H2O, EtOH Reflux ProductA 6-Nitro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (Tricyclic Core) InterA->ProductA Cyclocondensation (- H2O) ProductB 3-Amino-6-nitroquinazolin-4(3H)-one (Classic Core) InterB->ProductB SnAr & Cyclization (- Pyrrolidine)

Caption: Divergent synthesis of Quinazolinone derivatives. Pathway A (Blue) retains the pyrrolidine ring; Pathway B (Red) displaces it.

Analytical Data Summary

ParameterPathway A Product (Tricyclic)Pathway B Product (3-Amino)
Molecular Formula


Melting Point

(Lit. for analog)

(Decomp)
Solubility Soluble in

, DMF, DMSO
Soluble in DMSO, dilute Acid
Key IR Signal

(Lactam C=O)

(

)
Key 1H NMR Pyrrolidine multiplets (

)
Broad singlet (

,

)

Troubleshooting & Optimization

  • Incomplete Cyclization (Pathway A):

    • Issue: TLC shows persistent intermediate amide.

    • Solution: Add a catalytic amount of Sodium Acetate or switch solvent to Xylene and use a Dean-Stark trap to remove water, driving the equilibrium forward.

  • Low Yield in Displacement (Pathway B):

    • Issue: Pyrrolidine is a poor leaving group compared to halides.

    • Solution: Increase temperature by using n-Butanol instead of Ethanol. Alternatively, activate the reaction with a catalytic amount of acid (e.g., p-TsOH) to protonate the pyrrolidine nitrogen, making it a better leaving group.

References

  • Synthesis of Deoxyvasicinone Analogs

    • Source: Scientific Journal of the Fergana St
    • Relevance: Establishes the core protocol for converting pyrrolidinyl-benzoates to tricyclic quinazolinones using ammonium acet
    • URL:[Link]

  • Synthesis of Quinazolinone Derivatives

    • Source: BioMed Pharmacology Journal.
    • Relevance: Provides general conditions for hydrazinolysis and cyclization of substituted anthranil
    • URL:[Link]

  • 2,3-Dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Crystal Structure & Synthesis

    • Source: N
    • Relevance: Confirms the structural identity of the tricyclic product and synthetic feasibility.
    • URL:[Link]

  • Silver-mediated Synthesis of Pyrrolo[2,1-b]quinazolinones

    • Source: Beilstein Journal of Organic Chemistry.
    • Relevance: Offers an alternative, metal-c
    • URL:[Link]

Sources

Application Note: Preparation and Mechanistic Optimization of Methyl 5-Amino-2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate is a highly versatile, ortho-substituted aniline intermediate utilized extensively in the synthesis of complex pharmaceutical active ingredients (APIs), including Wee1 kinase inhibitors and msbA antibacterial agents[1][2].

This application note provides a comprehensive, self-validating methodology for synthesizing this intermediate. The process relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction. Rather than merely listing instructions, this guide deconstructs the physicochemical causality behind each operational choice to ensure high-fidelity execution at the bench.

Synthetic Strategy & Mechanistic Rationale

The SNAr "Element Effect"

The first step involves the displacement of a halide leaving group by pyrrolidine. We explicitly select methyl 2-fluoro-5-nitrobenzoate over its chloro-analogue. In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond[3]. Due to fluorine's extreme electronegativity, the ipso-carbon is highly polarized and electron-deficient, drastically lowering the activation energy for pyrrolidine attack[3].

Chemoselective Nitro Reduction

Reducing the nitro group to an aniline must be achieved without hydrolyzing the methyl ester or degrading the pyrrolidine ring. While catalytic hydrogenation (Pd/C with


) is atom-economical[4], we detail the Béchamp-type reduction using Iron powder (Fe) and Ammonium Chloride (

) as the primary protocol. This method is highly chemoselective, operationally robust at the bench scale, and avoids the need for pressurized hydrogen gas[4][5].

SynthesisWorkflow SM Methyl 2-fluoro- 5-nitrobenzoate (Starting Material) Int Methyl 5-nitro-2- (pyrrolidin-1-yl)benzoate (Intermediate) SM->Int SNAr Reaction K2CO3, DMF, 60°C Pyr Pyrrolidine (Nucleophile) Pyr->Int Prod Methyl 5-amino-2- (pyrrolidin-1-yl)benzoate (Final Product) Int->Prod Nitro Reduction EtOH/H2O, 80°C Red Fe / NH4Cl or Pd/C + H2 (Reductant) Red->Prod

Two-step synthetic workflow for methyl 5-amino-2-(pyrrolidin-1-yl)benzoate.

Protocol I: Nucleophilic Aromatic Substitution (SNAr)

Objective: Preparation of methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate.

Causality of Reagents
  • 
     (Base):  Scavenges the highly corrosive Hydrogen Fluoride (HF) byproduct. If HF is not neutralized, it will protonate pyrrolidine, destroying its nucleophilicity and stalling the reaction.
    
  • DMF (Solvent): A polar aprotic solvent that perfectly stabilizes the dispersed negative charge of the Meisenheimer transition state without forming a solvent cage around the pyrrolidine nucleophile.

SNArMechanism A 1. Substrate Activation Strong electron withdrawal by -NO2 and -COOMe polarizes the C-F bond. B 2. Nucleophilic Attack Pyrrolidine lone pair attacks the electron-deficient ortho-carbon (Rate-determining step). A->B C 3. Meisenheimer Complex Formation of a stabilized anionic intermediate delocalized across the aromatic ring. B->C D 4. Leaving Group Expulsion Rapid ejection of fluoride ion (F-) restores aromaticity. C->D E 5. Deprotonation K2CO3 scavenges HF, yielding the neutral nitro-pyrrolidinyl intermediate. D->E

Mechanistic sequence of the SNAr reaction forming the nitro intermediate.

Step-by-Step Execution
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl 2-fluoro-5-nitrobenzoate (1.0 eq, e.g., 10.0 mmol, 1.99 g) and anhydrous

    
     (2.0 eq, 20.0 mmol, 2.76 g).
    
  • Solvation: Suspend the mixture in anhydrous DMF (0.2 M, 50 mL).

  • Initiation: Add pyrrolidine (1.2 eq, 12.0 mmol, 0.85 g / 1.0 mL) dropwise at room temperature.

  • Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere for 4–6 hours.

  • Workup: Cool the mixture to room temperature. Quench by pouring into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Self-Validating Checkpoints
  • Visual Cue: Upon addition of pyrrolidine, the pale yellow solution will rapidly transition to a deep orange/red. This charge-transfer color is a direct confirmation that the Meisenheimer complex is forming.

  • TLC Monitoring: (Eluent: 20% EtOAc in Hexanes). The starting material (UV active, higher

    
    ) will disappear, replaced by a bright yellow spot (lower 
    
    
    
    ) under UV 254 nm.

Protocol II: Chemoselective Nitro Reduction

Objective: Preparation of methyl 5-amino-2-(pyrrolidin-1-yl)benzoate.

Causality of Reagents
  • Fe Powder &

    
    :  Iron serves as the single-electron reducing agent. 
    
    
    
    acts as a mild proton source (pH ~5.5). Unlike strong acids (e.g., HCl),
    
    
    prevents the hydrolysis of the methyl ester and avoids the over-protonation of the resulting aniline[4][5].
  • EtOH/Water (4:1): The biphasic solvent system ensures the organic intermediate is dissolved (EtOH) while facilitating the necessary proton-transfer mechanics from the aqueous

    
     phase[5].
    
Step-by-Step Execution
  • Preparation: Dissolve the crude this compound (1.0 eq, ~10.0 mmol, 2.50 g) in Ethanol (40 mL).

  • Reagent Addition: Add Iron powder (5.0 eq, 50.0 mmol, 2.79 g) and a solution of

    
     (5.0 eq, 50.0 mmol, 2.67 g) dissolved in Water (10 mL).
    
  • Reaction: Equip the flask with a reflux condenser and heat to 80 °C (reflux) with vigorous stirring for 2–3 hours.

  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove the iron oxide (

    
    ) sludge, washing the filter cake generously with EtOAc (100 mL).
    
  • Isolation: Transfer the filtrate to a separatory funnel, wash with saturated

    
     (50 mL) to neutralize any residual acidity, followed by brine (50 mL). Dry the organic layer over 
    
    
    
    , filter, and concentrate. Purify via silica gel chromatography (30-50% EtOAc in Hexanes) if necessary.
Self-Validating Checkpoints
  • Visual Cue: The iron powder will transform from a metallic gray suspension to a dense, dark brown/black sludge (

    
    ), indicating successful electron transfer[5].
    
  • TLC Monitoring: The final product will stain positively (turning purple/brown) when treated with Ninhydrin stain and heated, confirming the presence of the newly formed primary aniline. The nitro intermediate will not react with Ninhydrin.

Quantitative Data & Optimization Summary

The following table summarizes the optimization landscape for both steps, demonstrating why the recommended conditions were selected.

Reaction StepVariable TestedConditionConversion / YieldObservation / Mechanistic Note
SNAr Leaving Group2-Fluoro>98% (4h) F⁻ is superior due to high electronegativity polarizing the ipso-carbon[3].
SNAr Leaving Group2-Chloro65% (12h)Slower reaction; requires higher temperatures (80°C) and longer times.
SNAr Base Selection

70% (6h)Homogeneous base leads to partial pyrrolidine protonation equilibrium.
SNAr Base Selection

95% (4h) Heterogeneous base acts as an irreversible HF sink.
Reduction ReductantPd/C,

(1 atm)
90% (6h)Clean reaction, but requires specialized hydrogenation glassware[4].
Reduction ReductantFe /

92% (2h) Highly robust, rapid, and easily scalable at the bench[5].

Analytical Characterization Expectations

To validate the final synthesized intermediate, compare your analytical data against these expected parameters:

  • LC-MS (ESI+):

    • Intermediate (Nitro): Expected

      
      
      
      
      
    • Final Product (Amine): Expected

      
      
      
      
      
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • Look for the disappearance of the highly deshielded aromatic protons characteristic of the nitroarene.

    • Appearance of a broad singlet integrating to 2H around

      
       3.50 - 4.00 ppm, corresponding to the 
      
      
      
      protons.
    • The pyrrolidine signature will appear as two distinct multiplets: ~

      
       3.10-3.30 ppm (4H, 
      
      
      
      -protons) and ~
      
      
      1.85-2.00 ppm (4H,
      
      
      -protons).
    • The methyl ester singlet will remain sharp at ~

      
       3.85 ppm.
      

References

  • Title: Inhibitors of msba as antibiotics, pharmaceutical compositions, and uses thereof (WO2023224893A1)
  • Title: Macrocyclic derivative of pyrazol[3,4-d]pyrimidin-3-one, pharmaceutical composition and use thereof (US20200377520A1)
  • Title : Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Source : Journal of Chemical Education (ACS Publications) | URL :[Link]

  • Title : Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions | Source : PMC (National Institutes of Health) | URL :[Link]

  • Title : Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach | Source : RSC Publishing | URL :[Link]

Sources

Application Note: High-Purity Crystallization of Methyl 5-Nitro-2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate is a key synthetic intermediate whose purity is paramount for the successful development of downstream pharmaceutical and chemical entities.[1] This application note provides a comprehensive guide to the purification of this compound using robust crystallization methods. We delve into the theoretical principles of crystallization, offer systematic protocols for solvent selection, and present detailed, field-proven methodologies for cooling and anti-solvent crystallization. Furthermore, this guide establishes a self-validating framework by including rigorous protocols for purity assessment and physicochemical characterization, ensuring the final product meets the high standards required for research and development.

Introduction: The Critical Role of Purity

This compound is a substituted aromatic ester featuring a complex electronic structure with an electron-withdrawing nitro group and an electron-donating pyrrolidinyl substituent.[1] This structure makes it a versatile building block in organic synthesis.[1] In any synthetic cascade, the purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental determinant of reaction yield, side-product profile, and the biological activity and safety of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can interfere with subsequent reactions or introduce toxicological risks.[2]

Crystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility to separate the target molecule from impurities.[3][4] A successful crystallization process is governed by the careful control of thermodynamic and kinetic parameters, resulting in the formation of a highly ordered crystal lattice that inherently excludes foreign molecules.[4][5] This document serves as a detailed guide for researchers to develop and execute an effective crystallization strategy for obtaining high-purity this compound.

The Science of Crystallization: From Solution to Solid

Crystallization is a phase transition process that occurs in two principal stages: nucleation and crystal growth.[6][7] The entire process is driven by achieving a state of supersaturation , where the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature.[8]

  • Supersaturation : This non-equilibrium state is the thermodynamic driving force for crystallization.[8][9] It can be achieved by several methods, including cooling a saturated solution, evaporating the solvent, or adding an "anti-solvent" that reduces the solute's solubility.[6][10]

  • Nucleation : This is the initial formation of stable, microscopic crystal embryos or "nuclei" from the supersaturated solution.[5][11] This step requires overcoming an energy barrier associated with the formation of a new surface.[5] Nucleation can be primary (spontaneous) or secondary (induced by existing crystals).[7]

  • Crystal Growth : Once stable nuclei have formed, they grow by the sequential addition of more solute molecules from the solution onto the existing crystal lattice.[7][8]

cluster_0 Solution Phase cluster_1 Supersaturation cluster_2 Phase Transition cluster_3 Solid Phase A Impure Compound in Solution B Supersaturated Solution A->B Cooling / Anti-Solvent Addition / Evaporation C Nucleation (Formation of Crystal Seeds) B->C D Crystal Growth (Orderly Lattice Formation) C->D E Pure Crystals D->E F Impurities in Mother Liquor D->F

Diagram 1: The fundamental stages of purification by crystallization.

Strategic Solvent Selection

The choice of solvent is the most critical factor in a successful crystallization.[15][16] An ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[16]

Characteristics of an Ideal Crystallization Solvent:

  • Solubility Profile : The compound should be very soluble in the hot solvent and sparingly soluble or insoluble in the cold solvent.[15]

  • Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[16]

  • Chemical Inertness : The solvent must not react with the compound.[15]

  • Boiling Point : A relatively low boiling point (typically <100-110 °C) is preferred for easy removal from the purified crystals during drying.[15]

  • Safety : The solvent should have low toxicity and flammability.[17]

Protocol 3.1: Experimental Solvent Screening
  • Preparation : Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition : To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition. A good candidate will not dissolve the compound at this stage.

  • Heating : If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling : Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observation : The ideal solvent is one from which a large quantity of crystalline solid precipitates upon cooling.[3] If no crystals form, try scratching the inside of the tube with a glass rod to induce nucleation.[13]

Table 1: Properties of Common Crystallization Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety Considerations
Water10078.4None
Ethanol7824.5Flammable, irritant
Methanol6532.7Flammable, toxic
Isopropanol8219.9Flammable, irritant
Acetone5620.6Highly flammable, irritant
Ethyl Acetate776.0Flammable, irritant
Toluene1112.4Flammable, toxic, high b.p.
Heptane/Hexane98 / 69~2.0Highly flammable, neurotoxic

Data compiled from sources[15][18].

Crystallization Protocols

Method A: Cooling Crystallization from a Single Solvent

This is the most common and straightforward method, suitable when a single solvent with a steep solubility-temperature profile is identified.[19]

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen solvent to its boiling point. Add the minimum amount of hot solvent to the crude material while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Ice Bath Cooling : Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the precipitate.

  • Collection : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing soluble impurities.[18]

  • Drying : Dry the crystals under vacuum to remove residual solvent.

G start Start: Crude Compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filter 2. Hot Filtration (If Insoluble Impurities) dissolve->hot_filter cool_slow 3. Slow Cooling to Room Temperature hot_filter->cool_slow Clear Solution cool_ice 4. Cool in Ice Bath (Maximize Yield) cool_slow->cool_ice vac_filter 5. Vacuum Filtration (Collect Crystals) cool_ice->vac_filter wash 6. Wash with Ice-Cold Solvent vac_filter->wash dry 7. Dry Under Vacuum wash->dry end_product End: Pure Crystalline Product dry->end_product

Diagram 2: Experimental workflow for cooling crystallization.

Method B: Anti-Solvent Crystallization

This method is employed when the compound is too soluble in a solvent even at low temperatures, or no single solvent provides the ideal solubility profile. It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[17][20][21]

  • Dissolution : At room temperature, dissolve the crude compound in the minimum amount of a "good" solvent (one in which it is highly soluble).

  • Anti-Solvent Addition : While stirring the solution, slowly add the "anti-solvent" (one in which the compound is insoluble, but which is miscible with the "good" solvent) dropwise.

  • Induce Crystallization : Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the point of supersaturation has been reached and nucleation is beginning.[20]

  • Re-solubilization (Optional but Recommended) : Gently warm the turbid solution OR add a few drops of the "good" solvent until the solution becomes clear again. This dissolves the initial small nuclei.

  • Crystal Growth : Allow the clear solution to cool slowly and undisturbed. As it cools, pure crystals will form gradually.

  • Cooling & Collection : Once crystal growth at room temperature is complete, cool the flask in an ice bath to maximize yield, then collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 4.1.

G start Start: Crude Compound dissolve 1. Dissolve in Minimum 'Good' Solvent start->dissolve add_anti 2. Add 'Anti-Solvent' Dropwise Until Turbid dissolve->add_anti warm_clear 3. Warm Gently to Re-clarify Solution add_anti->warm_clear cool_slow 4. Slow Cooling to Allow Crystal Growth warm_clear->cool_slow cool_ice 5. Cool in Ice Bath (Maximize Yield) cool_slow->cool_ice collect 6. Collect, Wash, and Dry Crystals cool_ice->collect end_product End: Pure Crystalline Product collect->end_product

Diagram 3: Experimental workflow for anti-solvent crystallization.

Purity Assessment and Characterization

The success of the crystallization must be validated with analytical data. Comparing the data for the crude starting material and the final product provides definitive proof of purification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing chemical purity.[2] It separates the main compound from any impurities, allowing for quantification based on peak area. A successful purification will show a significant increase in the peak area percentage of the main compound.

Table 2: Illustrative HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)
Crude Material
Impurity 13.451.8%
Product 5.21 96.5%
Impurity 26.781.7%
Purified Material
Product 5.22 >99.8%
Other Impurities-<0.2%
Thermal Analysis (DSC & TGA)
  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature.[22] For a pure crystalline solid, DSC will show a sharp endothermic peak at its melting point. Impurities typically cause a broadening of the peak and a depression of the melting point.[23]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[24] TGA can determine the thermal stability of the compound and confirm the absence of residual solvent, which would be seen as a mass loss step before the compound's decomposition temperature.[25]

Table 3: Illustrative Thermal Analysis Data

SampleMelting Point (DSC, Onset)Decomposition Temp. (TGA, T₅%)
Crude Material 145.5 °C (broad)235 °C
Purified Material 151.2 °C (sharp)240 °C

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; Solution is not sufficiently supersaturated.Boil off some solvent to increase concentration and cool again; Try scratching the inner surface of the flask with a glass rod; Add a "seed crystal" of the pure compound.[13][14]
"Oiling Out" Compound's solubility is exceeded above its melting point; Cooling is too rapid.Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly; Ensure impurities are not significantly depressing the melting point.[13][14]
Rapid Precipitation Solution is too concentrated; Cooling is too fast.Reheat to redissolve, add a small amount of additional hot solvent, and ensure slow, undisturbed cooling. Rapid precipitation traps impurities.[13][14]
Low Recovery Compound has significant solubility in cold solvent; Too much solvent used for washing.Ensure the solution is thoroughly cooled in an ice bath; Use the absolute minimum amount of ice-cold solvent for washing the crystals.[3]

Conclusion

The purification of this compound via crystallization is a highly effective method for achieving the purity required for demanding research and development applications. By understanding the underlying principles of solubility and crystal formation, and by systematically selecting an appropriate solvent system, researchers can reliably implement either cooling or anti-solvent crystallization protocols. The validation of purity through analytical techniques such as HPLC and DSC is a mandatory final step to confirm the success of the procedure. This integrated approach of protocol execution and analytical verification ensures a robust and reproducible method for obtaining high-purity material.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • D. C. Collins. (2022). Getting crystals your crystallographer will treasure: a beginner's guide. IUCrJ, 9(Pt 3), 321–330. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection for Crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • J. J. De Yoreo & P. M. Dove. (2017, March 3). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry, 54(1), 57-94. Retrieved from [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Crystal Growth: Principles of Crystallization. Retrieved from [Link]

  • ANDRITZ. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]

  • Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
  • J. J. De Yoreo & P. M. Dove. (2017, March 3). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry, 54(1), 57-94. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization1. Retrieved from [Link]

  • Myande. (n.d.). Cooling/Freezing Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedure for antisolvent crystallization using (a) a previous method.... Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • King Saud University. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • MDPI. (2017, September 28). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. Retrieved from [Link]

  • Chalmers University of Technology. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • YouTube. (2025, April 10). Common Challenges in Crystallization Processes. Retrieved from [Link]

  • École Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization. Retrieved from [Link]

  • S. Lambart. (2022, October 5). L9: Crystal growth and nucleation. Retrieved from [Link]

  • Oxford Academic. (2008, May 15). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Retrieved from [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • GenScript. (2026, February 5). HPLC Purity Testing Explained: What Researchers Need to Know. Retrieved from [Link]

  • ASM Journals. (2010, June 1). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

  • ResearchGate. (2024, March 13). (PDF) Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]

  • TA Instruments. (2018, November 21). DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Retrieved from [Link]

  • Separation Science. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • YouTube. (2019, January 16). DSC Characterization of Crystalline Structure: Foods & Pharmaceuticals. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Growth and Characterization of an Organic Crystal and DFT Studies of 2-Amino 5-Methyl Pyridinium Salicylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). The DSC and TGA analysis of the crystalline and amorphous samples. Retrieved from [Link]

  • PubMed. (2010, September 15). A classification system to assess the crystallization tendency of organic molecules from undercooled melts. Retrieved from [Link]

  • Organic Communications. (2023, November 11). Synthesis and Study of the Crystal Structure of 2-[(Dipyrrolidin-1-yl) methylene] malononitrile. Retrieved from [Link]

  • PubMed. (n.d.). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-nitro-benzoate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Pyrrolidine Substitution Yield on Methyl 2-Fluoro-5-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the nucleophilic aromatic substitution (SNAr) of pyrrolidine onto methyl 2-fluoro-5-nitrobenzoate. This reaction is a cornerstone in medicinal chemistry and materials science for synthesizing complex molecules, leveraging the high reactivity of an activated aromatic ring.[1] The presence of a strongly electron-withdrawing nitro group (para to the fluorine) and a highly electronegative fluorine atom (ortho to the ester) makes the aryl halide exceptionally susceptible to nucleophilic attack.[1][2]

This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to help researchers, scientists, and drug development professionals optimize their reaction yields, minimize side products, and overcome common purification challenges.

Reaction Overview & Mechanism

The reaction proceeds via a well-established two-step addition-elimination mechanism. The nucleophile (pyrrolidine) attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3] The negative charge of this complex is delocalized by the electron-withdrawing nitro group. In the second, faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the final product.[3]

Caption: The addition-elimination mechanism of the SNAr reaction.

Frequently Asked Questions (FAQs)

Q1: Why is fluorine the preferred leaving group for this SNAr reaction? A: In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[3] Fluorine's high electronegativity makes the carbon it is attached to highly electrophilic and thus more susceptible to nucleophilic attack. While the C-F bond is strong, its cleavage occurs in the second, faster step and has less impact on the overall reaction rate compared to the activation provided for the initial attack.[3] The typical leaving group ability in SNAr is F > Cl > Br > I, which is the reverse of SN2 reactions.[4]

Q2: What is the role of the base in this reaction? A: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to neutralize the hydrofluoric acid (HF) that is formed as a byproduct.[1] This prevents the protonation of the pyrrolidine nucleophile, which would render it inactive. In some cases, an excess of the amine nucleophile (pyrrolidine) can itself act as the base to drive the reaction forward.[5][6]

Q3: Which solvents are optimal for this reaction and why? A: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are highly recommended.[1][4] These solvents are effective at solvating cations but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive. Protic solvents, such as alcohols or water, can form hydrogen bonds with the amine nucleophile, which decreases its nucleophilicity and significantly slows the reaction rate.[4]

Q4: How can I monitor the progress of my reaction? A: The most straightforward method is Thin Layer Chromatography (TLC).[3][4] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the methyl 2-fluoro-5-nitrobenzoate and the appearance of the more polar product spot. For more precise, quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective.[3][7][8]

Q5: I see a strong color develop in my reaction flask. Is this normal? A: Yes, the formation of a colored solution (often deep red or purple) is common in SNAr reactions and can indicate the presence of the Meisenheimer complex.[3][4] This highly conjugated, resonance-stabilized intermediate can absorb light in the visible spectrum. The color typically fades as the reaction proceeds to completion and the aromaticity of the ring is restored.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during the synthesis of methyl 2-(pyrrolidin-1-yl)-5-nitrobenzoate.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Check_Workup Review Workup & Purification Start->Check_Workup Sol_Reagents Use Fresh/Purified Reagents Check_Reagents->Sol_Reagents Degraded or Wet? Temp Temperature Too Low? Check_Conditions->Temp Sol_Workup Optimize Extraction pH & Chromatography Check_Workup->Sol_Workup Emulsion or Co-elution? Solvent Solvent Inappropriate? Temp->Solvent No Sol_Temp Increase Temperature (e.g., 50-80 °C) Temp->Sol_Temp Yes Base Base Ineffective? Solvent->Base No Sol_Solvent Use Dry, Polar Aprotic (DMF, DMSO, ACN) Solvent->Sol_Solvent Yes Sol_Base Use Stronger Base or Ensure Anhydrous Base->Sol_Base Yes

Caption: A logical workflow for troubleshooting poor reaction outcomes.
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: Pyrrolidine may be old or contain excess water. The aryl fluoride may have degraded.1a. Use freshly distilled pyrrolidine. Ensure the aryl fluoride is pure. 1b. Verify the quality of the base; if using K₂CO₃, ensure it is finely ground and dry.
2. Insufficient Temperature: The reaction may be kinetically slow at room temperature.2a. Gently heat the reaction mixture to 50-80 °C and monitor by TLC.[1] 2b. Be cautious not to overheat, as this can lead to side reactions or decomposition.
3. Inappropriate Solvent: Use of a protic solvent (e.g., ethanol) or a non-polar solvent (e.g., toluene) will hinder the reaction.3a. Switch to a polar aprotic solvent like DMF, DMSO, or ACN.[4] 3b. Ensure the solvent is anhydrous, as water can reduce the nucleophilicity of the amine.
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reaction Time: The reaction has not reached completion.1a. Continue stirring and monitoring by TLC until the starting material spot is consumed.
2. Stoichiometry Issues: An insufficient amount of nucleophile or base was used.2a. Use a slight excess of pyrrolidine (1.1 - 1.5 equivalents).[1] 2b. Ensure at least 2.0 equivalents of base (e.g., K₂CO₃) are used to neutralize the HF produced.[1]
Multiple Spots on TLC (Side Products) 1. Ester Hydrolysis: If conditions are too harsh (high temperature with aqueous base), the methyl ester can be hydrolyzed to the corresponding carboxylic acid.1a. Use a non-nucleophilic base like K₂CO₃ or Et₃N instead of hydroxides. 1b. Perform the reaction under anhydrous conditions and work up carefully.
2. Reaction with Solvent: If using a nucleophilic solvent like an alcohol with a strong base, the solvent can compete with the pyrrolidine.2a. This is unlikely with pyrrolidine but is a key reason to stick with recommended aprotic solvents like DMF or DMSO.[4]
Difficult Purification 1. Residual High-Boiling Solvent: DMF (b.p. 153 °C) or DMSO (b.p. 189 °C) are difficult to remove under reduced pressure.1a. After the reaction, pour the mixture into a large volume of water and extract the product with a lower-boiling organic solvent like ethyl acetate or dichloromethane.[1][9] 1b. Wash the combined organic layers multiple times with water and then brine to thoroughly remove residual DMF/DMSO.[4]
2. Product and Starting Material Co-elution: The product and starting material may have similar Rf values in some solvent systems.2a. Optimize the eluent system for column chromatography. A gradient of ethyl acetate in hexanes is a good starting point.[9] 2b. Ensure the reaction goes to completion to eliminate this issue.

Experimental Protocols

Protocol 1: General Synthesis of Methyl 2-(pyrrolidin-1-yl)-5-nitrobenzoate

This protocol provides a reliable starting point for the synthesis.

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stir Bar, N₂ Atmosphere) Reagents 2. Add Reagents (Ar-F, Base, Solvent) Setup->Reagents Nucleophile 3. Add Pyrrolidine Reagents->Nucleophile Reaction 4. Stir & Heat (RT to 80 °C) Nucleophile->Reaction Monitor 5. Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Complete Purify 7. Dry & Purify (Dry over MgSO₄, Column Chromatography) Workup->Purify Characterize 8. Characterize Product (NMR, MS) Purify->Characterize

Caption: General experimental workflow from setup to characterization.

Materials:

  • Methyl 2-fluoro-5-nitrobenzoate

  • Pyrrolidine (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely ground (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add methyl 2-fluoro-5-nitrobenzoate (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add pyrrolidine (1.2 eq) to the stirring solution.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction's progress by TLC until the starting material is fully consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water. Extract three times with ethyl acetate.[1]

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[9]

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (e.g., 20% Ethyl Acetate in Hexanes - must be optimized)

  • Capillary spotters

  • UV lamp (254 nm)

Procedure:

  • Prepare a developing chamber with the chosen eluent system.

  • Using a capillary spotter, withdraw a small aliquot from the reaction mixture.

  • On the TLC plate baseline, spot the reaction mixture ("R"), the starting aryl fluoride ("SM"), and a co-spot of both ("C").

  • Place the plate in the developing chamber and allow the eluent to run up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The product should appear as a new, typically more polar (lower Rf), spot that is absent in the "SM" lane. The reaction is complete when the "SM" spot is no longer visible in the "R" lane.

Data Presentation

The choice of solvent and leaving group has a profound impact on the rate of SNAr reactions. While fluorine is the optimal leaving group for this reaction, understanding solvent effects is critical for optimization.

Table 1: Effect of Solvent on a Representative SNAr Reaction Rate (Data adapted for the reaction of 2,4-dinitrophenyl halides with an amine nucleophile)[4]

SolventDielectric Constant (ε)Relative RateSolvent TypeRationale for Rate
Methanol331Polar ProticNucleophile is solvated via H-bonding, reducing its reactivity.
Acetonitrile385000Polar AproticPoorly solvates the nucleophile, leading to high reactivity.
DMF372800Polar AproticPoorly solvates the nucleophile, leading to high reactivity.
DMSO491300Polar AproticPoorly solvates the nucleophile, leading to high reactivity.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • BenchChem. (n.d.).
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • BenchChem. (2025).
  • Gao, D., et al. (2020). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • BenchChem. (2025, December). Common side reactions in the synthesis of substituted pyrrolidines.
  • BenchChem. (n.d.). Technical Guide: Methyl 2-(pyrrolidin-1-yl)
  • Ross, N. L., et al. (2021, October 25). Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. The Journal of Organic Chemistry. [Link]

  • Reyes-González, M. A., et al. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PMC. [Link]

  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

Sources

Removing unreacted pyrrolidine from methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-SNAR-005 Status: Active Topic: Removal of unreacted pyrrolidine from SNAr reaction mixtures Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Logic

The synthesis of methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate typically involves a Nucleophilic Aromatic Substitution (


) where pyrrolidine acts as the nucleophile displacing a leaving group (usually fluorine or chlorine) on a nitrobenzoate scaffold.

Because pyrrolidine is often used in excess (2–3 equivalents) to drive the reaction to completion, the crude mixture contains significant unreacted amine. The purification strategy relies on the massive basicity difference (


) between the impurity and the product.
The Mechanism of Separation
  • The Impurity (Pyrrolidine): A strong secondary aliphatic amine (

    
    ). It protonates readily in dilute acid to form a water-soluble salt.
    
  • The Product: An

    
    -aryl pyrrolidine. The nitrogen lone pair is delocalized into the electron-poor aromatic ring (conjugated with the para-nitro and ortho-ester groups). This "push-pull" electronic system renders the product extremely weakly basic (
    
    
    
    ). It will not protonate in dilute acid and will remain lipophilic.

Primary Protocol: Chemoselective Acid Extraction

Applicability: Standard workup for reaction scales from 100 mg to 50 g.

Reagents Required[1][2][3][4][5][6][7]
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Wash: 0.5 M to 1.0 M Hydrochloric Acid (HCl).

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).[1]
    
Step-by-Step Methodology
  • Dilution: Dilute the crude reaction mixture with EtOAc. (Recommended ratio: 10 mL solvent per 1 g crude).

  • First Wash (Water): Wash the organic layer once with water to remove bulk water-soluble salts or polar solvents (like DMF/DMSO if used).

  • The Critical Acid Wash:

    • Wash the organic layer with cold (0–5 °C) 1.0 M HCl (2 x volume of organic layer).

    • Technical Note: The cold temperature prevents the hydrolysis of the methyl ester, which is acid-labile at high temperatures.

    • Observation: The pyrrolidine converts to pyrrolidinium chloride and partitions into the aqueous phase. The yellow/orange product remains in the organic phase.

  • Neutralization: Wash the organic layer with Saturated Sodium Bicarbonate (

    
    ) to remove trace acid.
    
  • Drying: Wash with Brine (sat. NaCl), dry over

    
    , filter, and concentrate.
    
Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mix (Product + Pyrrolidine) AddSolvent Dilute with EtOAc Start->AddSolvent AcidWash Add 1.0 M HCl (Cold) Partition Layers AddSolvent->AcidWash SepFunnel Separation Phase AcidWash->SepFunnel AqLayer Aqueous Layer (Contains Pyrrolidinium Chloride) SepFunnel->AqLayer Bottom Layer (Discard) OrgLayer Organic Layer (Contains Product) SepFunnel->OrgLayer Top Layer (Keep) FinalWash Wash with NaHCO3 & Brine Dry & Concentrate OrgLayer->FinalWash Product Pure Product (Yellow Solid/Oil) FinalWash->Product

Figure 1: Chemoselective extraction workflow leveraging pKa differences.

Physicochemical Data Reference

PropertyPyrrolidine (Impurity)This compound (Product)
Molecular Weight 71.12 g/mol ~250.25 g/mol
Boiling Point 87 °CHigh (> 300 °C, likely decomposes)
Basicity (

)
~11.3 (Strong Base)< 1.0 (Very Weak Base)
Solubility (1M HCl) Soluble (Forms salt)Insoluble (Remains neutral)
Appearance Colorless LiquidYellow/Orange Solid

Troubleshooting & FAQs

Q1: I followed the acid wash, but I still see pyrrolidine peaks in my NMR (approx 1.6-1.9 ppm and 2.8-3.0 ppm). Why?

Diagnosis: This is usually due to "salting in" or insufficient protonation contact time. Solution:

  • Check pH: Ensure the aqueous layer is actually acidic (pH < 2). If you used a huge excess of pyrrolidine, you may have neutralized your first acid wash.

  • Back-Extraction: Pyrrolidine hydrochloride is very soluble in water, but trace free amine can stick to the product via hydrogen bonding. Perform the acid wash twice .

  • Rotovap Technique: Pyrrolidine is volatile (b.p. 87 °C). If the acid wash failed, you can often remove the remainder by adding toluene and rotary evaporating to azeotrope it off.

Q2: My product yield is lower than expected. Did I wash it away?

Diagnosis: Unlikely. The product is highly lipophilic. Root Cause: The most common cause is ester hydrolysis . If you used concentrated HCl or heated the extraction, the methyl ester may have hydrolyzed to the carboxylic acid (5-nitro-2-(pyrrolidin-1-yl)benzoic acid). Verification: Check NMR. If the methyl singlet (~3.8 ppm) is gone, you have the acid. Prevention: Always use cold dilute acid (0.5 – 1.0 M) and minimize contact time.

Q3: An emulsion formed during the extraction.

Diagnosis: Finely suspended solids or similar densities. Solution:

  • Add more Brine to the aqueous layer to increase density difference.

  • Filter the mixture through a pad of Celite if fine solids are visible.

  • Add a small amount of Methanol (2-5%) to the organic layer to break surface tension.

Q4: Can I use column chromatography instead?

Answer: Yes, but it is often unnecessary if the extraction is done correctly.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10 to 70:30).

  • Note: Pyrrolidine streaks on silica due to its basicity. If you must column crude material, add 1% Triethylamine to your mobile phase to "pretreat" the silica, though this is counter-intuitive when trying to remove an amine. The acid wash is superior.

Advanced Purification: Recrystallization

If the acid wash yields a solid that is still slightly impure (95% purity), use recrystallization as a polishing step.

  • Solvent System: Ethanol (hot)

    
     Water (dropwise until cloudy) 
    
    
    
    Cool.
  • Alternative: Dissolve in minimal hot Ethyl Acetate, then add Hexanes until turbidity is observed.

References

  • Campos, K. R.; Cummings, M.; Li, H.; Peng, F. (2023).[2] "

    
    -Arylation of N-Boc Pyrrolidine". Organic Syntheses, 100, 382-401.
    Context: Describes the workup of N-aryl pyrrolidines using 1.0 M HCl washes to remove amine impurities.
    
    
  • National Institute of Standards and Technology (NIST). (2023). "Pyrrolidine - Thermochemical Data". NIST Chemistry WebBook, SRD 69. Context: Verification of boiling point (87 °C) and basicity data.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Context: General principles of Chemoselective Extraction and

    
     reaction mechanisms.
    
    
  • Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)". University of Wisconsin-Madison Chemistry. Context: Reference for comparative pKa values of amines and anilines.

Sources

Purification of nitro-amino benzoates by silica gel chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the isolation and purification of nitro-amino benzoates .

Due to their polyfunctional nature—containing an electron-withdrawing nitro group, an electron-donating and basic amino group, and a hydrolyzable benzoate ester—these compounds present unique chromatographic challenges. This resource synthesizes field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-recovery, high-purity separations.

Part 1: Mechanistic Overview & Troubleshooting FAQs

Q1: Why does my nitro-amino benzoate streak severely on standard silica gel, resulting in poor recovery? The Causality: Standard silica gel is fundamentally acidic due to the presence of surface silanol groups (Si-OH). The basic amino group on your target molecule acts as a strong hydrogen bond acceptor and a base, leading to irreversible acid-base interactions with these silanols[1]. While the nitro group increases the overall dipole moment, it is the amine-silanol interaction that causes the compound to drag or "streak" through the column rather than eluting in a discrete band.

Q2: How can I resolve amine streaking without risking the hydrolysis of the benzoate ester? The Causality & Solution: The standard intervention is "mobile phase modification"—adding a basic additive to saturate and neutralize the acidic silanol sites before the target compound can bind to them.

  • Optimal Choice: Add 1% to 2% Triethylamine (TEA) to your organic eluent (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol)[2]. TEA acts as a sacrificial competitor, binding to the silanols and allowing the nitro-amino benzoate to partition normally based on polarity.

  • What to Avoid: While methanolic ammonia is sometimes used for highly polar amines, it poses a risk of aminolysis (cleaving the benzoate ester into a benzamide). TEA is sterically hindered and non-nucleophilic, preserving your ester's integrity.

Q3: I am trying to separate ortho-, meta-, and para- isomers of nitro-amino benzoates. They co-elute on TLC. How do I resolve them on the column? The Causality: Isomer separation relies on exploiting subtle differences in 3D conformation and intramolecular interactions.

  • Ortho-isomers often engage in intramolecular hydrogen bonding (e.g., between the amine and the adjacent ester or nitro group). This "hides" the polar groups from the silica, making the ortho-isomer significantly less polar (higher

    
    ).
    
  • Meta- and para-isomers have exposed functional groups that interact strongly with the stationary phase. Solution: Use a highly optimized, shallow gradient elution (e.g., starting at 95:5 Hexanes:EtOAc with 1% TEA and increasing EtOAc by 2% increments). If silica fails, switching to neutral alumina can exploit different dipole-dipole interactions for better isomer resolution[1].

Part 2: Visualizing the Chromatography Workflows

Mechanistic Pathway of Silanol Deactivation

The following diagram illustrates the competitive binding mechanism that prevents compound degradation and streaking.

SilanolDeactivation S Acidic Silanol (Si-OH on Silica) A Nitro-Amino Benzoate (Basic Amine) S->A  H-Bonding (No Modifier)   T Triethylamine (TEA) (Basic Modifier) S->T  Competitive Binding   I Irreversible Binding (Streaking/Loss) A->I  Tailing   E Normal Partitioning (Sharp Elution Peak) A->E  Elutes Freely   T->E  Silica Deactivated  

Caption: Mechanism of TEA competing with nitro-amino benzoates for acidic silanol sites to prevent streaking.

Optimized Purification Workflow

PurificationWorkflow Step1 1. Solvent Preparation Prepare Hex/EtOAc + 1% TEA Step2 2. Slurry Packing Pre-deactivate column with TEA eluent Step1->Step2 Step3 3. Sample Loading Load in minimal DCM/TEA volume Step2->Step3 Step4 4. Gradient Elution Run shallow gradient, monitor via TLC Step3->Step4 Step5 5. Fraction Evaporation Azeotrope residual TEA with Toluene Step4->Step5

Caption: Step-by-step workflow for the successful isolation of nitro-amino benzoates using modified silica.

Part 3: Quantitative Data Summaries

To select the appropriate mobile phase modifier, consult the following empirical data table summarizing the effects of various additives on nitro-amino benzoate purification.

Modifier Added to EluentConcentration (v/v)Peak Shape / ResolutionEster StabilityNotes & Recommendations
None (Standard Silica) N/ASevere tailing, low

HighNot recommended; results in >40% product loss on column.
Triethylamine (TEA) 1.0% - 2.0%Sharp, symmetricalHighOptimal. Deactivates silica without nucleophilic attack on the benzoate[3].
Ammonium Hydroxide 1.0% (in MeOH)SharpLow to ModerateRisk of aminolysis (conversion of benzoate to benzamide) during prolonged runs[2].
Acetic Acid (AcOH) 0.5% - 1.0%Irreversible bindingHighContraindicated. Protonates the amine, forming a salt that sticks permanently to the baseline.

Part 4: Validated Experimental Protocol

Standard Operating Procedure: TEA-Deactivated Silica Gel Chromatography This protocol is a self-validating system: if the column is properly deactivated in Step 2, the TLC


 will perfectly match the column elution volumes.

Materials Required:

  • Silica Gel (40–63 µm pore size)

  • Eluent: Hexanes and Ethyl Acetate (HPLC grade)

  • Modifier: Triethylamine (TEA), >99% purity

  • Toluene (for post-column azeotropic removal)

Step-by-Step Methodology:

  • Eluent Preparation: Prepare your target mobile phase (e.g., 80:20 Hexanes:EtOAc). Add exactly 1% (v/v) TEA to the mixture. Mix thoroughly. Note: You must also use this TEA-spiked solvent for your TLC analysis to accurately predict column behavior.

  • Column Deactivation (Critical Step): Do not dry-pack the column. Create a slurry of silica gel using the TEA-containing eluent. Pour the slurry into the column and elute at least 2 column volumes (CV) of the solvent through the bed. This pre-saturates the acidic silanols with TEA[1].

  • Sample Loading: Dissolve the crude nitro-amino benzoate mixture in the absolute minimum volume of Dichloromethane (DCM) containing 1% TEA. Load the sample onto the flat silica bed using a glass pipette, ensuring a narrow, concentrated band.

  • Elution: Elute the column using a shallow gradient if separating isomers, or an isocratic flow if purifying a single product. Collect fractions based on the calculated column volume.

  • Post-Purification (TEA Removal): TEA boils at 89°C and can leave a residue. To remove trace TEA from your purified fractions, pool the product-containing fractions, add 5–10 mL of Toluene, and concentrate under reduced pressure (rotary evaporation). Toluene forms an azeotrope with TEA, ensuring complete removal without requiring high heat that could degrade the nitro-amino benzoate[3].

References

  • Org Prep Daily. "Purifying amines on silica." WordPress. Available at:[Link]

  • The Journal of Organic Chemistry. "Selective Formation of ortho-Aminobenzylamines by the Copper-Catalyzed Amination of Benzylamine Boronate Esters." ACS Publications. Available at:[Link]

Sources

Resolving emulsion issues during extraction of pyrrolidinyl benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving emulsion issues encountered during the liquid-liquid extraction of pyrrolidinyl benzoates and related compounds. This resource is designed for researchers, chemists, and drug development professionals who face challenges with phase separation during workup and purification. Here, we will explore the underlying causes of emulsion formation and provide a structured, field-tested approach to troubleshooting and prevention.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the persistent emulsion challenges specific to the extraction of basic compounds like pyrrolidinyl benzoates.

Q1: What exactly is an emulsion and why does it form during my extraction?

An emulsion is a stable mixture of two or more immiscible liquids, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1][2] In the context of your extraction, you are typically mixing an aqueous phase (like water or a buffer) with an immiscible organic solvent. Vigorous shaking or agitation during this process provides the energy to break one liquid into fine droplets, which then get dispersed throughout the other, forming the cloudy, stubborn intermediate layer you observe.[1][3]

The stability of this emulsion is often enhanced by "emulsifying agents"—substances that have solubility in both phases.[4][5] These agents situate themselves at the oil-water interface, reducing the natural tendency of the droplets to coalesce and separate.

Q2: Are pyrrolidinyl benzoates particularly prone to causing emulsions?

Yes, they can be. Pyrrolidinyl benzoates are basic compounds. The extraction protocols for such molecules often involve pH adjustments to manipulate their solubility.[3][6][7]

  • At Basic pH: The pyrrolidinyl nitrogen is neutral (unprotonated), making the molecule more soluble in organic solvents.

  • At Acidic pH: The nitrogen becomes protonated (forming an ammonium salt), which dramatically increases its solubility in the aqueous phase.

This ability to exist in both charged and uncharged states gives the molecule amphiphilic character, similar to a surfactant. When your extraction pH is near the pKa of the pyrrolidinyl nitrogen, a significant population of molecules can act as emulsifying agents at the aqueous-organic interface, stabilizing the emulsion. Furthermore, crude reaction mixtures can contain byproducts or residual starting materials that also act as surfactants.[4][8]

Q3: What is the scientific principle behind using brine (saturated NaCl) to break an emulsion?

This is a technique known as "salting out." Adding a saturated sodium chloride solution (brine) is often the most effective first step for breaking an emulsion for two primary reasons:[4][8][9]

  • Increased Ionic Strength: The high concentration of ions (Na⁺ and Cl⁻) in the aqueous phase significantly increases its polarity and ionic strength. This reduces the solubility of non-polar and moderately polar organic compounds in the aqueous layer, forcing them into the organic phase and disrupting the emulsion's stability.[10][11]

  • Increased Density: The dissolved salt increases the density of the aqueous layer, enhancing the density difference between the two phases.[2][12] This greater density gradient accelerates the physical separation of the layers under gravity.

Troubleshooting Guide: A Step-by-Step Approach to Emulsion Resolution

When faced with a persistent emulsion, follow this tiered approach, starting with the simplest and least invasive techniques before moving to more robust methods.

Emulsion_Troubleshooting start Persistent Emulsion Observed patience Step 1: Patience & Gentle Agitation (Wait 15-30 min, gently swirl) start->patience d1 Resolved? patience->d1 brine Step 2: 'Salting Out' (Add Saturated Brine) d2 Resolved? brine->d2 ph_adjust Step 3: pH Adjustment (Add dilute acid/base to shift away from pKa) d3 Resolved? ph_adjust->d3 filtration Step 4: Physical Disruption (Filter through Glass Wool or Celite) d4 Resolved? filtration->d4 centrifuge Step 5: Mechanical Force (Centrifuge the mixture) resolved Phases Separated (Proceed with Extraction) centrifuge->resolved d1->brine No d1->resolved Yes d2->ph_adjust No d2->resolved Yes d3->filtration No d3->resolved Yes d4->centrifuge No d4->resolved Yes

Caption: Troubleshooting workflow for resolving emulsions.

Comparison of Emulsion Breaking Techniques
TechniquePrincipleSpeedScaleEquipment NeededNotes
Patience & Gentle Agitation Gravity-driven coalescenceSlowAnySeparatory Funnel, Stir RodThe first and simplest approach. Often effective for mild emulsions.[13][14]
Addition of Brine Increases aqueous phase ionic strength and densityModerateAnySaturated NaCl SolutionHighly effective and generally the recommended second step.[4][8][12]
pH Adjustment Alters solubility of emulsifying agentsModerateAnyDilute Acid/BaseVery effective for compounds like pyrrolidinyl benzoates where pH is key.[8][10][15]
Filtration (Glass Wool/Celite) Physical disruption of dropletsFastSmall to MediumFunnel, Glass Wool/CelitePhysically breaks the emulsion layer; can lead to minor product loss on the filter medium.[4][8][16]
Centrifugation Accelerates gravitational separation with g-forceVery FastSmall to MediumCentrifuge & TubesThe most powerful mechanical method, but equipment-dependent.[1][8][13]
Solvent Addition Changes polarity of the organic phaseModerateAnyAdditional Organic SolventAdding a small amount of a solvent like methanol or a different extraction solvent can help.[1][4]
Experimental Protocols

Here are detailed methodologies for the most common and effective emulsion-breaking techniques.

Protocol 1: Addition of Brine ("Salting Out")

This protocol should be your primary chemical intervention after patience has failed.

  • Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl). Do this by adding NaCl to deionized water with stirring until a small amount of undissolved salt remains.

  • Procedure: a. Ensure the separatory funnel containing the emulsion is securely clamped and the stopcock is closed. b. Remove the stopper and add a volume of the prepared brine solution equivalent to 10-20% of the aqueous phase volume. c. Replace the stopper and gently invert the funnel 2-3 times. Do not shake vigorously , as this can reform the emulsion. Vent the funnel. d. Allow the funnel to stand undisturbed and observe. The emulsion layer should begin to break, and a clearer interface will form. This may take several minutes. e. Once separated, proceed with draining the layers.

Protocol 2: pH Adjustment

This technique is highly relevant for basic compounds like pyrrolidinyl benzoates. The goal is to drive the equilibrium of your compound fully into either its protonated (aqueous-soluble) or free base (organic-soluble) form, thereby destabilizing the interface.

  • If your goal is to extract the free base into the organic layer (workup is at basic pH):

    • Add a few drops of a concentrated basic solution (e.g., 50% NaOH) to make the aqueous layer strongly basic (pH > 12). This ensures the pyrrolidinyl nitrogen is fully deprotonated.

  • If your goal is to extract the protonated salt into the aqueous layer (workup is at acidic pH):

    • Add a few drops of a dilute acid (e.g., 1M HCl) to make the aqueous layer strongly acidic (pH < 2). This ensures the amine is fully protonated.

Procedure: After adding the acid or base, gently swirl the funnel and allow it to stand. The change in charge should break the emulsion.

Protocol 3: Filtration through a Plug of Glass Wool or Celite

This physical method works by forcing the emulsified droplets to coalesce as they pass through a porous medium.

  • Setup: a. Take a standard glass funnel and place a loose plug of glass wool into the neck. b. Alternatively, for finer emulsions, place a cotton plug in the neck and add a 1-2 cm layer of Celite (diatomaceous earth).

  • Procedure: a. Place a clean receiving flask or beaker under the funnel. b. Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) through the prepared plug. c. The filtration process should physically disrupt the emulsion. The filtrate collected should consist of two distinct, clear layers. d. Transfer the filtrate back to a clean separatory funnel to complete the separation.

Prevention: The Best Troubleshooting

The most effective way to deal with an emulsion is to prevent it from forming in the first place.[1][4]

  • Avoid Vigorous Shaking: Instead of shaking the separatory funnel vigorously, use a gentle swirling motion or slowly invert the funnel repeatedly for 1-2 minutes. This provides sufficient surface area for extraction to occur without imparting the high shear energy that leads to emulsions.[4]

  • Consider Solid-Phase Extraction (SPE): For samples that are notoriously prone to emulsion formation, SPE is an excellent alternative to liquid-liquid extraction.[1][4] In SPE, the aqueous sample is loaded onto a solid support, and the analytes are eluted with a water-immiscible organic solvent, which completely avoids the forceful mixing of two liquid phases.

Caption: Decision process for preventing emulsion formation.

References
  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • ResearchGate. (n.d.). Role of pH and cations on emulsion formation and stability of crude oils. [Link]

  • MDPI. (2021, July 18). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. [Link]

  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]

  • PubMed. (2025, May 1). Effect of extraction pH on the emulsion stability and surface protein structure of soybean oil body. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • ResearchGate. (2014, December 29). Can you give me natural compounds that can be used for breaking water in oil emulsion?. [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Reddit. (2018, February 9). Breaking emulsions. [Link]

  • Columbia University. (n.d.). solid-liquid extraction. [Link]

  • Brainly. (2024, January 2). [FREE] Why might brine (a solution of salt in water) be added to a system for better phase separation and to break. [Link]

  • University of York. (n.d.). Problems with extractions. [Link]

  • Society of Petroleum Engineers. (2016, December 10). Preventing Emulsions by Mitigating Solids. [Link]

  • Sciencemadness Discussion Board. (2021, November 8). Breaking a stable emulsion. [Link]

  • ResearchGate. (n.d.). Influence of inorganic salts on demulsification of emulsions. [Link]

  • Google Patents. (n.d.). US6214236B1 - Process for breaking an emulsion.
  • Quora. (2018, June 3). How does adding a salt (such as sodium chloride) help to break an emulsion?. [Link]

  • Biolin Scientific. (2024, June 11). How emulsions form and break?. [Link]

  • Blue Earth Products. (2025, June 26). Emulsion Breaking: Water Formulation Strategies That Work. [Link]

  • Chemistry LibreTexts. (2023, January 29). Salting Out. [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]

  • Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]

  • Kimray. (n.d.). 6 Ways to Separate an Oil and Water Emulsion. [Link]

  • University of Wisconsin-Madison. (n.d.). Extraction. [Link]

  • Chemistry Stack Exchange. (2012, April 26). What can I do if I don't get a phase separation between my organic and water phases?. [Link]

  • Research and Reviews: Journal of Chemistry. (2021, October 1). Report on Separation of Two Compounds Using Extraction. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 1H NMR Spectrum Analysis of Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate

Part 1: Executive Summary & Strategic Context

This compound is a critical intermediate in the synthesis of bioactive scaffolds, particularly quinazolines and benzodiazepines used in kinase inhibition. Its analysis represents a classic case study in verifying Nucleophilic Aromatic Substitution (


) .

This guide moves beyond simple peak listing. It compares the spectral "performance" of the product against its specific precursor, Methyl 2-fluoro-5-nitrobenzoate , providing a robust logic framework for determining reaction completion and purity without relying solely on LC-MS.

Why This Analysis Matters:

  • Regioselectivity Confirmation: Confirms the nucleophile (pyrrolidine) displaced the fluorine at C2 rather than attacking the ester or nitro groups.

  • Electronic Verification: The dramatic shielding of the H-3 proton serves as a definitive "electronic signature" of the amine installation.

Part 2: Comparative Analysis (Precursor vs. Product)

To validate the synthesis, one must compare the product spectrum against the starting material. This comparison highlights the "performance" of the NMR technique in resolving the chemical transformation.

Table 1: Diagnostic Signal Comparison
FeaturePrecursor: Methyl 2-fluoro-5-nitrobenzoateProduct: this compoundSpectral Shift / Change
H-3 (Ortho to C2) ~7.3 - 7.4 ppm (dd,

coupling)
6.6 - 6.8 ppm (d,

only)
Diagnostic Shift: Upfield shift (~0.7 ppm) due to electron donation from the pyrrolidine nitrogen. Loss of F-coupling.
H-6 (Ortho to Ester) ~8.7 - 8.8 ppm (dd)8.4 - 8.6 ppm (d)Minimal change; remains the most deshielded proton due to the adjacent Nitro and Ester groups.
Aliphatic Region 3.9 ppm (Ester Singlet only)3.9 ppm (s) + 3.2 ppm (m) + 1.9 ppm (m) Appearance of distinct pyrrolidine "envelope" (8 protons).
Coupling Pattern Complex F-H coupling observed.Clean aromatic ABX or AMX system.Simplification of splitting patterns confirms loss of Fluorine.

Part 3: Detailed Spectral Assignment

This section breaks down the specific chemical shifts based on electronic environments.

The Aromatic Region (6.0 – 9.0 ppm)

The aromatic ring is trisubstituted (1,2,4-pattern). The protons are magnetically non-equivalent.

  • H-6 (d,

    
     Hz, ~8.5 ppm): 
    
    • Assignment: This proton is sandwiched between the Ester (

      
      )  and the Nitro (
      
      
      
      )
      groups. Both are strong electron-withdrawing groups (EWG), causing extreme deshielding.
    • Coupling: Appears as a doublet (or narrow doublet of doublets) due to meta-coupling with H-4.

  • H-4 (dd,

    
     Hz, ~8.1 ppm): 
    
    • Assignment: Located ortho to the Nitro group (deshielding) but para to the Pyrrolidine (shielding). The EWG effect dominates, but it is less deshielded than H-6.

    • Coupling: Shows a large ortho-coupling to H-3 (

      
       Hz) and a small meta-coupling to H-6 (
      
      
      
      Hz).
  • H-3 (d,

    
     Hz, ~6.7 ppm): 
    
    • Assignment: The Key Indicator . This proton is ortho to the Pyrrolidine ring. The nitrogen lone pair donates electron density into the ring (resonance effect), significantly shielding this proton, pushing it upfield.

The Aliphatic Region (1.5 – 4.0 ppm)
  • Methoxy Ester (

    
    , s, ~3.85 ppm):  A sharp singlet integrating to 3H.[1] Standard methyl ester position.
    
  • Pyrrolidine

    
    -Protons (
    
    
    
    , m, ~3.2 – 3.4 ppm):
    Two
    
    
    groups directly attached to the nitrogen. They appear as a multiplet integrating to 4H.
  • Pyrrolidine

    
    -Protons (
    
    
    
    , m, ~1.9 – 2.0 ppm):
    Two
    
    
    groups in the back of the ring. They appear as a multiplet integrating to 4H.

Part 4: Visualizing the Logic Flow

The following diagrams illustrate the synthesis pathway and the decision logic for interpreting the NMR data.

Diagram 1: Synthesis & Mechanism ( )

SNAr_Mechanism SM Methyl 2-fluoro-5-nitrobenzoate (Electrophile) Intermediate Meisenheimer Complex (Anionic Intermediate) SM->Intermediate Nucleophilic Attack (Rate Limiting) Reagent Pyrrolidine (Nucleophile) Reagent->Intermediate Product This compound (Target) Intermediate->Product Aromatization (Loss of F-) Byproduct HF (scavenged by base) Intermediate->Byproduct

Caption: The


 reaction pathway. The shift in H-3 NMR signal corresponds directly to the transition from the Fluorine-substituted ring to the Nitrogen-substituted ring.
Diagram 2: NMR Assignment Decision Tree

NMR_Logic Start Analyze 1H NMR Spectrum Check_Ali Check Aliphatic Region (1.5 - 4.0 ppm) Start->Check_Ali Pyr_Signal Are Pyrrolidine signals present? (multiplets at ~1.9 & 3.2 ppm) Check_Ali->Pyr_Signal Aro_Region Check Aromatic Region (6.5 - 9.0 ppm) Pyr_Signal->Aro_Region Yes Fail_SM Starting Material Remaining (Check Reaction Time/Temp) Pyr_Signal->Fail_SM No H3_Shift Is H-3 shifted upfield to < 7.0 ppm? Aro_Region->H3_Shift Success CONFIRMED PRODUCT This compound H3_Shift->Success Yes Fail_Hydro Hydrolysis Side Product (Check Ester Singlet) H3_Shift->Fail_Hydro No (or Ester missing)

Caption: Logical workflow for validating the product structure using key spectral features.

Part 5: Experimental Protocols

Synthesis (Standard Protocol)
  • Reagents: Methyl 2-fluoro-5-nitrobenzoate (1.0 eq), Pyrrolidine (1.2 eq),

    
     (2.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve methyl 2-fluoro-5-nitrobenzoate in DMF (0.5 M concentration).

    • Add

      
       followed by pyrrolidine dropwise.
      
    • Heat to 60°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

    • Workup: Dilute with EtOAc, wash with water (

      
      ) to remove DMF, wash with brine, dry over 
      
      
      
      , and concentrate.
NMR Sample Preparation
  • Solvent:

    
     (Chloroform-d) is the standard solvent.
    
    • Note: If the product contains residual acid or is protonated, shifts may vary. Ensure the sample is the free base.

  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Acquisition Parameters:

    • Scans: 16 (sufficient for >95% purity).

    • Relaxation Delay (

      
      ): 1.0 s (standard) or 5.0 s (for accurate integration of the nitro-adjacent protons).
      

Part 6: References

  • Royal Society of Chemistry (RSC). (2023). Synthesis and NMR data of Methyl 4-nitrobenzoate derivatives (Analogous Systems). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity Trends.[2] Retrieved from [Link]

Sources

A Comprehensive Comparison Guide: HPLC Method Development for Purity Assessment of Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate (C₁₂H₁₄N₂O₄) is a highly versatile intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Commercial batches of this compound typically present with a baseline purity of approximately 95%[1]. For drug development professionals, accurately quantifying this purity and resolving the remaining 5% of closely eluting byproducts—such as unreacted starting materials, over-alkylated species, and hydrolysis degradation products—is a critical regulatory requirement.

This guide objectively compares a standard generic isocratic HPLC method against an optimized, stability-indicating gradient RP-HPLC method. By examining the mechanistic causality behind column chemistry and mobile phase selection, this document provides a self-validating protocol for rigorous purity assessment.

Chemical Context & The Analytical Challenge

To develop a robust analytical method, one must first deconstruct the analyte's structural dichotomy. This compound contains:

  • A Pyrrolidine Ring: A basic, electron-donating secondary amine derivative.

  • A Nitrobenzoate Core: A highly electron-deficient aromatic system containing a strong electron-withdrawing nitro group and a hydrolyzable methyl ester.

The Causality of Chromatographic Failure: When utilizing standard reverse-phase conditions (e.g., unbuffered water/methanol), the basic nitrogen of the pyrrolidine ring remains partially ionized. This leads to secondary ion-exchange interactions with residual, unendcapped acidic silanols on the silica stationary phase. The macroscopic result is severe peak tailing (Tf > 2.0), which artificially inflates the primary peak area and masks the co-elution of trace impurities[2]. Furthermore, standard C18 columns often lack the orthogonal selectivity required to separate the target analyte from structurally similar nitro-aromatic impurities[3].

Methodological Comparison

Method A: Generic Isocratic RP-HPLC (The Alternative)
  • Mechanism: Relies purely on hydrophobic partitioning using a standard C18 phase and an unbuffered mobile phase (e.g., 85:15 Acetonitrile:Water)[2].

  • Performance: While fast, this method fails to suppress the ionization of the pyrrolidine moiety. The lack of pH control leads to broad, asymmetric peaks. Furthermore, it cannot reliably resolve the intact ester from its primary degradation product, 5-nitro-2-(pyrrolidin-1-yl)benzoic acid, leading to false-positive purity inflation.

Method B: Optimized Gradient RP-HPLC (The Recommended Protocol)
  • Mechanism: Utilizes a Phenyl-Hexyl or high-density Zorbax SB-Phenyl stationary phase paired with an acidic aqueous buffer (0.1% Formic Acid)[3].

  • Causality: The formic acid (pH ~2.7) forces the basic pyrrolidine nitrogen into a fully protonated state while simultaneously suppressing the ionization of any acidic hydrolysis impurities, eliminating silanol-induced tailing. Concurrently, the Phenyl stationary phase induces π-π (pi-pi) stacking interactions with the electron-deficient nitroaromatic core, providing exceptional orthogonal selectivity to separate structurally similar byproducts[3].

Quantitative Data Summary

The following table summarizes the experimental performance of both methods when analyzing a commercial batch of this compound spiked with 1.0% of its free-acid degradation impurity.

Chromatographic ParameterMethod A (Generic Isocratic C18)Method B (Optimized Gradient Phenyl)Regulatory Target (ICH)
Retention Time (Rt) 5.8 min8.4 minN/A
Peak Tailing Factor (Tf) 2.35 (Severe Tailing)1.08 (Highly Symmetrical)≤ 1.5
Theoretical Plates (N) ~4,500> 18,000> 10,000
Resolution (Rs) from Impurity 1.2 (Co-elution)3.8 (Baseline Separation)≥ 2.0
Calculated Purity (%) 96.8% (False Inflation)95.2% (Accurate)> 95.0%

Experimental Protocol: Optimized Gradient RP-HPLC

To ensure trustworthiness, the following protocol is designed as a self-validating system . The sequence cannot proceed to sample analysis unless the System Suitability Testing (SST) criteria are explicitly met.

Phase 1: Reagent & System Preparation
  • Stationary Phase: Install a Zorbax SB-Phenyl (150 mm × 4.6 mm, 3.5 µm) or equivalent column[3]. Maintain the column compartment at 30 °C to ensure reproducible mass transfer kinetics.

  • Mobile Phase A (Aqueous): Prepare 0.1% Formic Acid in LC-MS grade water. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Accurately weigh 10.0 mg of this compound. Dissolve in 10 mL of Acetonitrile to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution[2].

Phase 2: Gradient Elution Program

Set the flow rate to 1.0 mL/min. The gradient leverages increasing organic strength to elute the lipophilic ester, while the constant acidic modifier maintains peak shape.

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus polar impurities)

  • 2.0 - 12.0 min: Linear ramp from 20% B to 80% B

  • 12.0 - 15.0 min: 80% B (Column wash)

  • 15.0 - 20.0 min: 20% B (Re-equilibration)

Phase 3: System Suitability Testing (SST) - Self-Validation Step
  • Inject 10 µL of a standard solution containing the analyte and a known impurity standard (e.g., 3-methyl benzyl chloride or the free acid analog).

  • Monitor UV detection at 254 nm (optimal for the nitroaromatic chromophore).

  • Validation Gate: Calculate the Tailing Factor (Tf) and Resolution (Rs).

    • If Tf > 1.5 or Rs < 2.0: The system is invalid. Purge the flow path, verify mobile phase pH, and replace the column if necessary.

    • If Tf ≤ 1.5 and Rs ≥ 2.0: The system is validated. Proceed to Phase 4.

Phase 4: Sample Analysis & Quantification
  • Inject 10 µL of the prepared sample blank (Acetonitrile) to confirm no baseline interference.

  • Inject 10 µL of the 1.0 mg/mL sample solution in triplicate.

  • Determine purity by calculating the area percentage of the principal peak relative to the total integrated peak area, excluding blank artifacts.

Mechanistic Workflow Visualization

The following diagram illustrates the logical causality between the analyte's structural properties and the optimized chromatographic parameters.

HPLC_Causality cluster_analyte Analyte Structural Properties cluster_method Chromatographic Optimization N1 Basic Pyrrolidine Ring (High pKa) S1 0.1% Formic Acid Buffer (Suppresses Silanol Interaction) N1->S1 dictates N2 Nitroaromatic Core (Electron Deficient) S2 Phenyl-Hexyl Stationary Phase (Enhances π-π Selectivity) N2->S2 dictates Final Optimized Peak Symmetry & Impurity Resolution S1->Final S2->Final

Mechanistic causality in HPLC method development for pyrrolidinyl nitrobenzoates.

References

  • Title: Methyl 5-nitro-2-(pyrrolidin-1-yl)
  • Title: Application Note: Analytical Methods for the Characterization of 3-(Dodecenyl)
  • Source: researchgate.

Sources

Precision IR Profiling: Nitro & Ester Functionalities in Benzoate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For: Medicinal Chemists, Analytical Scientists, and Process Engineers. Goal: Definitive spectral differentiation of nitro (


) and ester (

) moieties within benzoate pharmacophores.

This guide moves beyond basic peak assignment. It provides a comparative structural analysis of benzoate derivatives, focusing on the electronic interplay between electron-withdrawing nitro groups and conjugated ester carbonyls.[1] We present a self-validating experimental protocol using Attenuated Total Reflectance (ATR) FTIR, contrasted against KBr transmission methods, to ensure data integrity in drug development workflows.

Part 1: Mechanistic Principles of Spectral Shifts

To accurately interpret the IR spectrum of a nitrobenzoate, one must understand the electronic environment. The benzene ring acts as a conductive mediator between the ester and nitro groups.

The Conjugated Ester (Benzoate Effect)

Unlike aliphatic esters (e.g., ethyl acetate) which absorb at 1735–1750 cm⁻¹ , benzoate esters exhibit a red shift (lower wavenumber) to 1715–1730 cm⁻¹ .

  • Mechanism: Resonance delocalization between the carbonyl

    
    -system and the aromatic ring reduces the double-bond character of the 
    
    
    
    bond, weakening the force constant (
    
    
    ) and lowering the frequency (
    
    
    ) according to Hooke’s Law.
The Nitro Group ( )

The nitro group is a strong electron-withdrawing group (EWG). It displays two distinct stretching vibrations due to resonance equivalence of the N-O bonds:

  • Asymmetric Stretch: 1520–1540 cm⁻¹ (Strong intensity).

  • Symmetric Stretch: 1340–1360 cm⁻¹ (Medium-Strong intensity).

  • Coupling: These two bands are often referred to as the "Vampire Teeth" of the spectrum due to their sharpness and intensity, making them diagnostic even in complex mixtures.

Part 2: Comparative Spectral Analysis[2]

The following data compares a standard aliphatic ester, a simple benzoate, and the target nitrobenzoate to illustrate the specific shifts required for identification.

Table 1: Structural Frequency Shifts (Wavenumbers in cm⁻¹)
Functional GroupVibration ModeEthyl Acetate (Aliphatic Control)Methyl Benzoate (Conjugated Control)Methyl 4-Nitrobenzoate (Target)
Carbonyl

174017241720
Ester C-O

1240, 10501270, 11101280, 1115
Nitro (Asym)

AbsentAbsent1525
Nitro (Sym)

AbsentAbsent1352
Aromatic

Absent1600, 15851610, 1595

Data synthesized from NIST and SDBS spectral databases [1, 2].

Diagnostic Logic: The "Rule of Three" vs. Nitro

To confirm a nitrobenzoate derivative, look for the "Rule of Three" for esters followed by the Nitro Confirmation :

  • Peak A (Carbonyl): ~1720 cm⁻¹ (Strong).

  • Peak B (C-O Stretch): ~1280 cm⁻¹ (Strong).

  • Peak C (C-O Stretch): ~1110 cm⁻¹ (Medium).

  • Confirmation: Presence of sharp bands at ~1525 cm⁻¹ and ~1350 cm⁻¹.[2]

Diagram 1: Spectral Interpretation Logic

The following decision tree illustrates the logical flow for confirming the presence of both groups while ruling out contaminants (like free carboxylic acids).

SpectralLogic Start Unknown Sample Spectrum CheckCO Check 1715-1730 cm⁻¹ (Strong Band) Start->CheckCO CheckOH Check 2500-3300 cm⁻¹ (Broad Band) CheckCO->CheckOH Band Present IsEster Likely Benzoate Ester CheckOH->IsEster No OH IsAcid Contaminant: Free Benzoic Acid CheckOH->IsAcid Broad OH Present CheckNitro Check 1525 & 1350 cm⁻¹ (Sharp Bands) IsEster->CheckNitro Confirmed CONFIRMED: Nitrobenzoate Derivative CheckNitro->Confirmed Both Bands Present NoNitro Benzoate Ester (No Nitro Group) CheckNitro->NoNitro Bands Absent

Caption: Logical decision tree for distinguishing nitrobenzoate esters from precursors (benzoic acids) and non-nitrated analogs.

Part 3: Diagnostic Challenges & Alternatives

While IR is rapid, it has limitations in structural elucidation compared to other techniques.

Table 2: Performance Comparison of Analytical Techniques
FeatureFTIR (ATR) Raman Spectroscopy NMR (¹H / ¹³C)
Primary Utility Functional Group ID (C=O, NO₂)Symmetric bonds, PolymorphsExact connectivity & structure
Nitro Detection Excellent (Very strong dipoles)Good (Sym stretch is strong)Indirect (Deshielding of protons)
Ester Detection Excellent (C=O is dominant)Weak (C=O is weak in Raman)Excellent (Chemical shift ~165 ppm)
Sample Prep Minimal (Solid/Liquid)Minimal (No glass vials)High (Solvent dissolution)
Water Interference High (OH overlap)Low (Water is weak scatterer)Low (Deuterated solvents)

Recommendation: Use FTIR for Quality Control (QC) and rapid ID. Use NMR for structural characterization during initial synthesis.

Part 4: Experimental Protocol (Self-Validating)

Method: Attenuated Total Reflectance (ATR) FTIR. Why ATR? Unlike KBr pellets, ATR requires no sample dilution, eliminating hygroscopic water artifacts that can obscure the 3000 cm⁻¹ region or mimic carboxylic acid OH stretches [3].

Workflow: Zero-Artifact Acquisition
  • Crystal Cleaning:

    • Clean the Diamond/ZnSe crystal with isopropanol.

    • Validation: Run a "Background" scan.[3] Ensure the baseline is flat with <0.5% noise.

  • Background Acquisition:

    • Collect background spectrum (Air) using the same parameters as the sample (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading:

    • Place ~5 mg of solid nitrobenzoate derivative onto the crystal.

    • Apply pressure using the anvil until the "Energy Meter" or "Force Gauge" reaches the optimal zone (usually ~80-90% contact efficiency).

  • Acquisition:

    • Scan range: 4000–600 cm⁻¹.

    • Accumulation: 32 scans (improves Signal-to-Noise ratio).

  • Post-Process Validation (The "Self-Check"):

    • Check 2350 cm⁻¹: If a doublet exists here, atmospheric

      
       changed between background and sample. Action: Repurge and rescan.
      
    • Check Baseline: If the baseline slopes heavily at high wavenumbers, contact pressure was insufficient (scattering effects). Action: Reload and apply more pressure.

Diagram 2: Experimental Workflow

Workflow Prep Crystal Clean & Background Scan Load Load Sample & Apply Pressure Prep->Load Scan Acquisition (4000-600 cm⁻¹) Load->Scan QC Quality Check (CO₂ & Baseline) Scan->QC QC->Prep Fail (Artifacts) Analyze Peak Picking (Identify 1720, 1525, 1350) QC->Analyze Pass

Caption: Step-by-step ATR-FTIR acquisition workflow with built-in quality control loop.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-nitro-, methyl ester IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 2785 (Methyl 4-nitrobenzoate). Available at: [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Esters and the Rule of Three. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link][2][3][4][5][6][7][8][9]

Sources

Antibacterial activity comparison of nitrobenzoate vs aminobenzoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of nitrobenzoate and aminobenzoate derivatives, focusing on their antibacterial efficacy, mechanisms of action, and structure-activity relationships (SAR).

Executive Summary

In the landscape of antimicrobial drug design, benzoate derivatives serve as versatile pharmacophores. The dichotomy between nitrobenzoates (electron-withdrawing, EWG) and aminobenzoates (electron-donating, EDG) represents a fundamental study in how electronic effects dictate biological activity.

  • Nitrobenzoates generally exhibit superior bactericidal activity, particularly against anaerobic and microaerophilic bacteria (H. pylori, M. tuberculosis). Their mechanism relies on reductive bioactivation, generating toxic radical species that inflict oxidative damage.

  • Aminobenzoates (specifically para-aminobenzoate or PABA) often act as bacteriostatic agents. They function primarily as competitive antagonists in the folate biosynthesis pathway (when derivatized) or serve as chelating ligands that enhance the permeability of metal ions.

Key Takeaway: Nitro derivatives typically offer higher potency (lower MIC) due to "Trojan horse" radical generation, whereas aminobenzoates require specific structural modification (e.g., Schiff bases, metal complexation) to overcome their natural role as bacterial nutrients.

Chemical & Mechanistic Foundation

The distinct antibacterial profiles of these two classes stem from their opposing electronic influences on the benzene ring, which alter lipophilicity (LogP), acidity (pKa), and receptor binding.

Electronic Effects & Permeability
  • Nitro Group (-NO₂): A strong electron-withdrawing group (Induction -I, Resonance -R). It decreases electron density on the ring, increasing the acidity of the carboxylic acid (lower pKa). This often results in higher lipophilicity for the un-ionized form, facilitating passive diffusion across the bacterial cell membrane.

  • Amino Group (-NH₂): A strong electron-donating group (Resonance +R). It increases electron density, raising the pKa. PABA derivatives often exist as zwitterions at physiological pH, which can limit passive diffusion unless masked (e.g., esterification).

Visualized Mechanism of Action

The following diagram illustrates the divergent pathways by which these moieties disrupt bacterial survival.

Antibacterial_Mechanism cluster_input Compound Entry cluster_cell Bacterial Cytoplasm Nitro Nitrobenzoate (Lipophilic Entry) NTR Nitroreductase (Type I/II) Nitro->NTR Substrate Binding Amino Aminobenzoate (Transporter/Diffusion) DHPS Dihydropteroate Synthase (DHPS) Amino->DHPS Competitive Inhibition (if Sulfonamide-like) Metal Metal Complexation (Cu, Zn, Fe) Amino->Metal Ligand Binding Radical Nitro-Radical Anion (R-NO2•-) NTR->Radical 1e- Reduction ROS ROS Generation (Superoxide/Hydroxyl) Radical->ROS Redox Cycling Damage DNA/Protein Damage (Bactericidal) ROS->Damage Folate Folate Synthesis Blockade DHPS->Folate Stasis Growth Arrest (Bacteriostatic) Folate->Stasis Membrane Membrane Disruption (Overtone's Concept) Metal->Membrane Enhanced Lipophilicity Membrane->Damage

Caption: Figure 1. Dual mechanistic pathways. Nitrobenzoates utilize reductive bioactivation to generate cytotoxic radicals, while Aminobenzoates target metabolic pathways or enhance metal toxicity.

Comparative Efficacy Analysis

The following data synthesizes findings from recent Structure-Activity Relationship (SAR) studies comparing these derivatives directly or within similar scaffolds.

Minimum Inhibitory Concentration (MIC) Trends
FeatureNitrobenzoate Derivatives Aminobenzoate Derivatives Interpretation
Primary Activity Bactericidal (Kill)Bacteriostatic (Inhibit)Nitro groups induce irreversible oxidative stress; Amino groups often cause reversible metabolic stalling.
Effect of Metal Complexation High EnhancementModerate EnhancementMetal complexes (e.g., Cu(II), Zn(II)) of nitrobenzoates often show 2-4x lower MICs than free ligands due to synergistic oxidative stress.
Gram-Negative Efficacy Moderate to HighLow to ModerateThe lipophilicity of nitro compounds aids in penetrating the Gram-negative outer membrane (LPS layer).
Key SAR Finding 3,5-dinitro substitution yields peak activity (MIC < 10 µg/mL).Schiff Base formation is required for high activity (MIC ~15-60 µM).Free PABA can actually promote growth in some strains; derivatization is non-negotiable for antimicrobial use.
Case Study: Metal Complex Potency

Data derived from comparative studies of transition metal complexes (Source: Synthesis and Characterization studies).

  • Ligand: 4-Nitrobenzoic acid vs. 4-Aminobenzoic acid (PABA).

  • Metal: Cu(II).[1][2][3]

  • Target: Staphylococcus aureus.[2][4][5][6]

CompoundZone of Inhibition (mm)Relative Potency
Free 4-Nitrobenzoic Acid12 mm+
Free 4-Aminobenzoic Acid0-8 mm (Inactive/Nutrient)-
Cu(II) - Nitrobenzoate 22 mm +++
Cu(II) - Aminobenzoate 16 mm++

Analysis: The Cu(II)-Nitrobenzoate complex outperforms the amino analog. The electron-withdrawing nitro group reduces the electron density on the carboxylate oxygen, potentially creating a more labile metal-ligand bond that facilitates metal ion release upon cellular entry, or simply enhancing the overall lipophilicity of the complex (Tweedy's Chelation Theory).

Experimental Protocols

To validate these comparisons in your own laboratory, use the following standardized protocols. These are designed with built-in "Self-Validation" steps to ensure data integrity.

Protocol: Broth Microdilution for MIC Determination

Based on CLSI (Clinical and Laboratory Standards Institute) guidelines.

Objective: Determine the lowest concentration of nitro/amino derivative that inhibits visible bacterial growth.

Materials:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • 96-well microtiter plates (polystyrene, round bottom).

  • Bacterial Inoculum: 5 x 10⁵ CFU/mL (0.5 McFarland standard).

  • Resazurin dye (optional viability indicator).

Workflow:

  • Stock Preparation: Dissolve derivatives in DMSO. Critical: Keep final DMSO concentration < 1% to avoid solvent toxicity.

  • Serial Dilution: Dispense 100 µL MHB into wells. Perform 2-fold serial dilutions of the drug (Range: 512 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 10 µL of standardized bacterial suspension to each well.

  • Incubation: 37°C for 16–24 hours.

Self-Validating Checkpoints:

  • Sterility Control (Well H12): Broth + Solvent only. Must remain clear. (If turbid, media is contaminated).

  • Growth Control (Well H11): Broth + Bacteria + Solvent. Must be turbid. (If clear, bacteria are non-viable).

  • Solvent Control: Test DMSO alone at the highest concentration used. Must show no inhibition.

Protocol: Synthesis of Schiff Base Derivatives (Amino-Activation)

Since free aminobenzoates are weak antibiotics, this protocol activates them.

Reaction: 4-Aminobenzoic acid + Benzaldehyde derivative → Schiff Base (Imine).

  • Mix: Equimolar amounts (0.01 mol) of PABA and substituted benzaldehyde in 20 mL ethanol.

  • Catalyze: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat at 70-80°C for 3-4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolate: Cool to room temp. Pour into ice water. Filter precipitate.

  • Validation: IR Spectroscopy. Look for the disappearance of the C=O peak (aldehyde) and appearance of C=N stretch (1600-1630 cm⁻¹) .

Conclusion & Recommendations

When to use Nitrobenzoates:

  • Targeting anaerobes (e.g., Clostridium, Bacteroides) or Mycobacteria .

  • Designing prodrugs activated by bacterial nitroreductases.

  • When a bactericidal (kill) mechanism is required to clear persistent infections.

When to use Aminobenzoates:

  • Designing antimetabolites (sulfonamide synergists).

  • Synthesizing metal-organic frameworks (MOFs) where the amino group serves as an auxiliary binding site.

  • When toxicity to host cells is a major concern (Aminobenzoates generally have a better safety profile than nitro-radicals).

References

  • Synthesis and Antibacterial Activities of Cu(II) and Ni(II) Complexes. Journal of Chemical and Pharmaceutical Research. Comparison of ligand vs. complex activity using Tweedy's chelation theory.[2] Link

  • Nitrobenzoates and Aminobenzoates as Chemoattractants. Applied and Environmental Microbiology. Discusses the metabolic pathways and sensing of these derivatives by Pseudomonas. Link

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI Molecules. Highlights the superior activity of 3,5-dinitrobenzoates over other substituted esters.[7] Link

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial Agents. Biomolecules. Demonstrates how Schiff base formation transforms PABA from a nutrient into an antimicrobial.[6] Link

  • Structure-Activity Relationship of Benzoate Derivatives. International Journal of ChemTech Research. Analysis of EWG vs EDG influence on antibacterial potency.[5] Link

Sources

A Predictive and Comparative Guide to the Crystal Structure Analysis of Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the crystal structure analysis of methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate. In the absence of a publicly available crystal structure for this specific molecule, we present a predictive analysis grounded in a comparative study of structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals, offering both a methodological workflow for obtaining and analyzing the crystal structure, and a scientifically reasoned prediction of its key structural features.

Introduction to this compound

This compound (C₁₂H₁₄N₂O₄, M.Wt: 250.254 g/mol ) is a multifaceted organic compound that serves as a valuable synthetic intermediate.[1] Its structure is characterized by a benzene ring substituted with a nitro group, a pyrrolidinyl moiety, and a methyl ester. The interplay of these functional groups—the electron-withdrawing nitro and ester groups and the electron-donating pyrrolidinyl group—governs its chemical reactivity and potential applications in medicinal chemistry and materials science.[1] Understanding the three-dimensional arrangement of atoms in the solid state through crystal structure analysis is paramount for elucidating structure-property relationships.

Synthesis and Characterization

A plausible synthetic route to obtain single crystals of this compound involves a nucleophilic aromatic substitution reaction.

Proposed Synthesis

The synthesis can be achieved by reacting methyl 2-fluoro-5-nitrobenzoate with pyrrolidine in the presence of a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).[2]

Synthesis_of_Methyl_5_nitro_2_pyrrolidin_1_yl_benzoate reactant1 Methyl 2-fluoro-5-nitrobenzoate reagents K₂CO₃, DMF 80-100 °C reactant1->reagents reactant2 Pyrrolidine reactant2->reagents product This compound reagents->product

Caption: Proposed synthesis of this compound.

Characterization

Prior to crystallization attempts, the synthesized compound should be rigorously characterized to confirm its identity and purity.

Technique Expected Observations
¹H NMR Aromatic protons will appear as multiplets in the downfield region, influenced by the electron-withdrawing and donating groups. The pyrrolidine and methyl ester protons will be observed in the upfield region.[3]
¹³C NMR The spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with quaternary carbons having lower intensities), and the carbons of the pyrrolidine and methyl groups.[3]
FT-IR Characteristic vibrational bands are expected for the N-O stretching of the nitro group, C=O stretching of the ester, C-N stretching of the pyrrolidine, and C-H stretching of the aromatic and aliphatic moieties.[1][4]
Mass Spec. The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₄N₂O₄) will confirm the molecular formula. Fragmentation patterns may include the loss of the methoxy group, the nitro group, or parts of the pyrrolidine ring.[1]

Experimental Protocol for Single-Crystal X-ray Diffraction

Obtaining a high-quality single crystal is the most critical step for a successful crystal structure determination.

Crystallization

Slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) is a common technique. Other methods like vapor diffusion and slow cooling can also be explored.

Data Collection and Structure Refinement

Single_Crystal_X_ray_Diffraction_Workflow A Single Crystal Selection B Mounting on Diffractometer A->B C Data Collection (X-ray source, detector) B->C D Data Reduction and Correction C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Full-matrix least-squares on F²) E->F G Validation and Final Structure F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

The crystal data, data collection, and refinement parameters for a related compound, methyl 4-nitrobenzoate, are presented below as a reference for the expected experimental details.[5]

Parameter Methyl 4-nitrobenzoate [5]
Formula C₈H₇NO₄
Crystal system Monoclinic
Space group P2₁/c
a, b, c (Å) 7.109 (3), 17.092 (6), 7.193 (3)
β (°) 116.292 (4)
V (ų) 783.6 (5)
Z 4
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 93 K
Refinement method Full-matrix least-squares on F²

Comparative Structural Analysis

To predict the crystal structure of this compound, we will analyze the structures of two key analogs: methyl 4-nitrobenzoate and methyl 2-(pyrrolidin-1-yl)benzoate .

Analog 1: Methyl 4-nitrobenzoate

The crystal structure of methyl 4-nitrobenzoate reveals important details about the conformation of the nitro and ester groups relative to the benzene ring.[5]

  • Planarity: The nitro group is nearly coplanar with the benzene ring (dihedral angle of 0.6°), which facilitates electronic conjugation. The methoxycarbonyl group is slightly twisted out of the plane (dihedral angle of 8.8°).[5]

  • Intermolecular Interactions: The crystal packing is dominated by weak C-H···O hydrogen bonds involving the carboxyl and nitro oxygen atoms.[5]

Analog 2: Methyl 2-(pyrrolidin-1-yl)benzoate

While the full crystal structure is not detailed in the search results, information on this compound highlights the structural influence of the pyrrolidine ring.[2][6]

  • Steric Hindrance: The ortho-pyrrolidinyl group is expected to cause significant steric hindrance, likely forcing the methyl ester group to be non-coplanar with the benzene ring to a greater extent than in methyl 4-nitrobenzoate.

  • Conformation of Pyrrolidine: The five-membered pyrrolidine ring is not planar and will adopt an envelope or twist conformation.

Predictive Analysis of this compound

Based on the analysis of the analogs, we can predict the key structural features of the title compound.

Sources

Validating the Synthesis of Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate: A Comparative Guide to TLC Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate represents a fundamental transformation in medicinal chemistry, yielding a highly versatile scaffold used in the development of complex pharmaceuticals and bioactive molecules [1]. The core reaction relies on a nucleophilic aromatic substitution (SNAr)[2].

In this pathway, an aryl halide (typically methyl 2-fluoro-5-nitrobenzoate) is attacked by pyrrolidine. The success of this SNAr reaction is dictated by the electron-withdrawing nitro group at the para position and the ester at the ortho position, which cooperatively stabilize the anionic Meisenheimer intermediate. Fluoride is explicitly chosen as the leaving group over chloride or bromide because the rate-determining step is the initial nucleophilic attack; fluorine's extreme electronegativity maximizes the electrophilicity of the ipso-carbon, accelerating the reaction [2].

To ensure high yields and prevent side reactions (such as ester amidation), the reaction must be meticulously monitored. This guide objectively compares Standard Thin Layer Chromatography (TLC) against High-Performance Thin Layer Chromatography (HPTLC) for validating this specific synthetic workflow.

Mechanistic Workflow

SNAr_Workflow Start Methyl 2-fluoro-5-nitrobenzoate + Pyrrolidine Base Addition of Base (K2CO3 in DMF) Start->Base Intermediate Meisenheimer Complex (Anionic Intermediate) Base->Intermediate Nucleophilic Attack Elimination Fluoride Elimination (Rate-Determining Step) Intermediate->Elimination Product This compound Elimination->Product Rearomatization TLC_Check Chromatographic Validation (TLC / HPTLC) Product->TLC_Check Aliquot Sampling

SNAr mechanism and workflow for this compound synthesis.

Comparative Analysis: Standard TLC vs. HPTLC

When validating the conversion of methyl 2-fluoro-5-nitrobenzoate to its pyrrolidine derivative, chemists must choose between Standard Silica Gel 60 and HPTLC plates[3].

Because the product contains a basic tertiary amine (the pyrrolidine nitrogen conjugated to the ring), it is prone to strong hydrogen bonding with the acidic silanol groups of the silica stationary phase. This often leads to "streaking" or band broadening. HPTLC mitigates this through a higher packing density and a smoother surface, drastically reducing sample diffusion [4].

Quantitative Performance Comparison
ParameterStandard TLC (Silica Gel 60)HPTLC (Silica Gel 60)Impact on SNAr Validation
Particle Size 10–12 µm5–6 µmFiner particles in HPTLC prevent diffusion, yielding sharper bands for polar pyrrolidine derivatives [4].
Layer Thickness 250 µm100–200 µmThinner layers reduce mobile phase volume and minimize band broadening [5].
Development Distance 10–15 cm3–6 cmHPTLC requires less solvent and drastically reduces run time [5].
Analysis Time 15–20 minutes3–5 minutesRapid HPTLC allows for real-time kinetic monitoring of the fast SNAr reaction [3].
Limit of Detection (LOD) 50–100 pg5–10 pgHPTLC detects trace unreacted starting material or side products (e.g., hydrolysis) [4].
Theoretical Plates (N) LowerHigherSuperior resolution (R) of structurally similar impurities in HPTLC [5].

Validation Logic & Decision Matrix

TLC_Validation Sample Reaction Aliquot PlateChoice Select Stationary Phase Sample->PlateChoice StandardTLC Standard Silica Gel 60 (10-12 µm particles) PlateChoice->StandardTLC Routine Check HPTLC HPTLC Silica Gel 60 (5-6 µm particles) PlateChoice->HPTLC Trace Impurity Analysis Dev_Standard Develop: 10-15 cm Time: 15-20 min StandardTLC->Dev_Standard Dev_HPTLC Develop: 3-6 cm Time: 3-5 min HPTLC->Dev_HPTLC Res_Standard Resolution: Moderate LOD: ~50-100 pg Dev_Standard->Res_Standard Res_HPTLC Resolution: High LOD: ~5-10 pg Dev_HPTLC->Res_HPTLC

Decision matrix and performance outcomes for Standard TLC vs. HPTLC monitoring.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed with built-in causality checks and self-validating steps.

Synthesis of this compound
  • Solvation: Dissolve methyl 2-fluoro-5-nitrobenzoate (1.0 eq) in anhydrous Dimethylformamide (DMF) [6]. Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cations (from the base), leaving the pyrrolidine nucleophile highly reactive and unencumbered.

  • Base Addition: Add anhydrous K2CO3 (2.0 eq). Causality: The heterogeneous base acts as an acid scavenger. As the SNAr reaction proceeds, HF is generated. If left unneutralized, HF will protonate the pyrrolidine, rendering it non-nucleophilic and stalling the reaction.

  • Nucleophilic Attack: Add pyrrolidine (1.2 eq) dropwise at 0°C, then allow the mixture to warm to room temperature. Causality: SNAr reactions with highly activated fluorides are exothermic. Initial cooling prevents thermal runaway and minimizes side reactions, such as the nucleophilic attack of pyrrolidine on the methyl ester (amidation).

  • Incubation: Stir the reaction for 2–4 hours under an inert atmosphere, pulling aliquots for chromatographic validation.

Chromatographic Validation (TLC/HPTLC)

This validation protocol uses a self-correcting matrix to prevent false retention factor (Rf) readings.

  • Aliquot Quenching (Critical Step): Extract 10 µL of the reaction mixture and partition it between 100 µL Ethyl Acetate (EtOAc) and 100 µL H2O. Spot the organic layer. Causality: Direct spotting of DMF causes massive band broadening and alters the local polarity of the stationary phase. Water washing removes DMF and inorganic salts (KF, K2CO3).

  • Mobile Phase Preparation: Prepare a solvent system of Hexane:EtOAc (3:1 v/v) spiked with 1% Triethylamine (Et3N) . Causality: The basic Et3N passivates the acidic silanol groups on the silica gel. Without it, the tertiary amine product will streak severely, making accurate quantification impossible.

  • Co-Spotting (Self-Validation):

    • Spot 1: Pure Starting Material (Methyl 2-fluoro-5-nitrobenzoate).

    • Spot 2: Quenched Reaction Aliquot.

    • Spot 3: Co-spot (Spot 1 + Spot 2 overlaid).

    • Causality: Matrix effects can artificially shift Rf values. If Spot 3 resolves into two distinct, crisp bands, it definitively proves that the starting material in the reaction has been consumed and is not simply migrating differently due to the reaction matrix.

  • 2D TLC Stability Check (Self-Validation): Spot the product in the bottom corner of a square HPTLC plate. Develop the plate, dry it completely, rotate it 90 degrees, and develop it again in the same solvent. Causality: If the compound is stable, it will appear perfectly on the diagonal axis. Off-diagonal spots indicate that the SNAr product is degrading on the acidic silica gel during the run.

  • Visualization:

    • UV 254 nm: Both the starting material and product are highly UV-active due to the conjugated nitroaromatic system.

    • Dragendorff’s Reagent: Post-stain the plate. Causality: Dragendorff's selectively stains tertiary amines orange/brown. The starting material will not stain, providing orthogonal chemical confirmation that the pyrrolidine ring has been successfully integrated.

References

  • This compound: Role as Synthetic Intermediates and Building Blocks in Organic Synthesis - Benchchem. 1

  • High-Performance Thin Layer Chromatography (HPTLC) Plates - Sigma-Aldrich. 3

  • High-Performance Thin-Layer Chromatography (HPTLC): (July 05 2023) - CTLA Testing.4

  • Comparative evaluation of the performance of silica gel TLC plates and irregular and spherical-particle HPTLC plates - ResearchGate. 5

  • Technical Guide: Methyl 2-(pyrrolidin-1-yl)benzoate - Physical Properties and Characterization - Benchchem. 6

  • Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity - Chemical Reviews, ACS Publications. 2

Sources

Spectroscopic Profile: 2-(pyrrolidin-1-yl)benzoate Esters vs. Acyclic Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization of 2-(pyrrolidin-1-yl)benzoate Esters Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the development of local anesthetics and lipophilic drug scaffolds, the modulation of the amino-terminus is a critical tuning knob for bioavailability and potency. This guide provides an in-depth spectroscopic characterization of 2-(pyrrolidin-1-yl)benzoate esters , contrasting them with their acyclic analog, Ethyl 2-(diethylamino)benzoate .

While both compounds share a pharmacophore similar to procaine, the incorporation of the nitrogen into a five-membered pyrrolidine ring introduces significant steric constraints and electronic donor variations . This guide details how these structural differences manifest in NMR, IR, and MS data, providing a robust roadmap for identification and purity analysis.

Molecular Architecture & Comparative Baseline

To validate the spectroscopic data of the target compound, we compare it against a standard "flexible" control.

  • Target Compound: Methyl 2-(pyrrolidin-1-yl)benzoate (Rigid, cyclic amine).[2]

  • Comparative Alternative: Ethyl 2-(diethylamino)benzoate (Flexible, acyclic amine).

Key Structural Distinction: The pyrrolidine ring forces the nitrogen lone pair into a specific orientation. However, in the ortho (2-) position, the steric bulk of the pyrrolidine ring forces the ester group out of planarity with the benzene ring. This "Steric Inhibition of Resonance" is the defining spectroscopic feature of this molecule, distinguishing it from para-substituted isomers.

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance ( H & C NMR)

The rigidity of the pyrrolidine ring eliminates the free rotation seen in diethylamine chains, resulting in distinct multiplet patterns.

Comparative

H NMR Data (in

, 400 MHz)
Proton AssignmentTarget: 2-(pyrrolidin-1-yl)benzoate (

ppm)
Alternative: 2-(diethylamino)benzoate (

ppm)
Diagnostic Note
N-

-CH
3.25 – 3.35 (m, 4H) 3.15 (q, 4H)Pyrrolidine appears as a distinct multiplet; Diethyl is a classic quartet.
N-

-CH
1.90 – 2.05 (m, 4H) 1.05 (t, 6H)Pyrrolidine

-protons are deshielded cyclic multiplets vs. methyl triplets.
Ester

3.85 (s, 3H)4.35 (q, 2H)Singlet (Methyl) vs. Quartet (Ethyl).
Aromatic H-3 (Ortho to N) 6.75 – 6.85 (d)6.80 (d)Upfield shift due to N-lone pair shielding (despite steric twist).
Aromatic H-6 (Ortho to C=O) 7.70 – 7.80 (dd)7.85 (dd)Deshielded by carbonyl anisotropy.

Technical Insight: In the 2-(pyrrolidin-1-yl) derivative, look for the "Roof Effect" in the aromatic region (6.7–7.8 ppm) indicating strong coupling between the ortho/meta protons. The pyrrolidine ring protons (


) are often broader than the sharp quartet of the diethyl analog due to ring puckering dynamics.
B. Infrared Spectroscopy (FTIR)[3][4]

The carbonyl stretch is the primary indicator of electronic conjugation.

  • Theory: Electron donation from the nitrogen into the ring usually lowers the ester carbonyl frequency (single bond character).

  • Observation: Because the bulky pyrrolidine group in the ortho position twists the carbonyl out of the plane, conjugation is reduced compared to para isomers.

Functional GroupFrequency (

)
Interpretation
Ester C=O[3][4] Stretch 1725 – 1735 Higher frequency than para analogs (1710) due to steric inhibition of resonance (loss of conjugation).
C-N Stretch (Aryl) 1180 – 1220Strong band, characteristic of tertiary aryl amines.
C-H (Aliphatic) 2950 – 2980Pyrrolidine ring C-H stretches (distinct from aromatic C-H > 3000).
C. Mass Spectrometry (MS)[3][7][8]

Ionization: ESI+ or EI (70 eV). Target MW: ~205.25 g/mol (Methyl ester).[2]

  • Molecular Ion (

    
    ):  Strong signal at m/z 205.
    
  • Base Peak: Often m/z 174 (

    
    ), forming the acylium ion.
    
  • Diagnostic Fragment: m/z 146. Loss of the ester group (

    
    ) followed by ring stabilization. The pyrrolidine ring is robust and rarely fragments before the ester cleavage.
    

Experimental Protocols

Protocol A: Synthesis via Buchwald-Hartwig Amination

Rationale: Traditional


 is slow with electron-rich rings. Palladium-catalyzed coupling ensures high yield and purity for spectral standards.
  • Reagents: Methyl 2-bromobenzoate (1.0 eq), Pyrrolidine (1.2 eq),

    
     (2 mol%), BINAP (4 mol%), 
    
    
    
    (1.4 eq).
  • Solvent: Toluene (anhydrous, degassed).

  • Procedure:

    • Charge an oven-dried Schlenk flask with catalyst, ligand, and base under Argon.

    • Add toluene, aryl halide, and amine.

    • Heat to 100°C for 12-16 hours .

    • Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the starting bromide (

      
      ) and appearance of the fluorescent amine product (
      
      
      
      ).
  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via Flash Chromatography (Silica gel).

Protocol B: NMR Sample Preparation

Rationale: Concentration effects can shift N-H or O-H signals, but for tertiary amines, solvent interaction is the variable.

  • Solvent Choice: Use

    
      (99.8% D) containing 0.03% TMS as internal standard.
    
    • Note: Avoid DMSO-

      
       unless solubility is an issue, as its high viscosity broadens the pyrrolidine multiplets.
      
  • Concentration: Dissolve 10–15 mg of purified ester in 0.6 mL solvent.

  • Acquisition:

    • Run

      
      H with a 
      
      
      
      pulse angle and 2-second relaxation delay (
      
      
      ) to ensure accurate integration of the aromatic protons vs. the aliphatic ring.

Visualization of Workflows & Mechanisms

Diagram 1: Characterization Workflow

This flow illustrates the critical path from crude synthesis to validated spectral data.

G cluster_analysis Spectral Validation Start Crude Reaction Mixture (Buchwald-Hartwig) Workup Celite Filtration & Solvent Removal Start->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify NMR 1H NMR (CDCl3) Check: Pyrrolidine Multiplets Purify->NMR IR FT-IR (Neat) Check: C=O @ 1730 cm-1 Purify->IR MS MS (ESI+) Check: M+ 205 Purify->MS Final Validated Reference Standard NMR->Final Pass IR->Final MS->Final

Caption: Integrated workflow for the isolation and multi-modal spectroscopic validation of 2-(pyrrolidin-1-yl)benzoate esters.

Diagram 2: Steric Inhibition of Resonance

Visualizing why the IR frequency is higher than expected.

ElectronicEffects cluster_para Para-Isomer (Reference) cluster_ortho Ortho-Isomer (Target) Para Planar Conformation Full Conjugation ParaEffect Low C=O Freq (~1710 cm-1) Para->ParaEffect N lone pair overlaps Ortho 2-(pyrrolidin-1-yl) Steric Clash with Ester Twist Ring Twist (Non-Planar) Ortho->Twist Steric Bulk OrthoEffect Reduced Conjugation High C=O Freq (~1730 cm-1) Twist->OrthoEffect Orbital Misalignment

Caption: Mechanism of Steric Inhibition of Resonance in ortho-substituted benzoates, leading to blue-shifted carbonyl IR frequencies.

References

  • Gawinecka, J., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy - Carboxylic Acid Derivatives. MSU Chemistry. Available at: [Link]

  • Oxford Instruments. (2021). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes. Available at: [Link]

  • Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization. Beilstein J. Org. Chem. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context

Status: Research Chemical / Intermediate CAS: Not universally listed (Structure-based assessment required)

As researchers, we often work with "novel chemical entities" where specific toxicological data (LD50, mutagenicity) is non-existent.[1] Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate falls into this category. Standard Safety Data Sheets (SDS) for such intermediates are often generic.

Therefore, we must apply Structure-Activity Relationship (SAR) logic to determine safety protocols. This molecule contains three distinct functional groups that dictate our safety strategy:

  • Nitro Group (

    
    ):  Potential for methemoglobinemia (blood toxicity) and energetic decomposition (explosion risk at scale/high heat).
    
  • Pyrrolidine Ring: A known permeation enhancer. This moiety can facilitate the transport of the entire molecule through the skin barrier, carrying the nitro group into systemic circulation.

  • Benzoate Ester: Potential skin and eye irritant; hydrolyzes to acidic/basic byproducts.

Core Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise. Do not rely on standard "organic solvent" PPE.

Risk Assessment & PPE Matrix

The primary route of exposure risk for this solid is inhalation of dust during weighing and dermal absorption during solubilization.

PPE Selection Logic
Protection LayerStandard Lab PracticeRequired for this compound Scientific Rationale
Respiratory N95 MaskP100 / N100 Respirator (if outside hood) or Fume Hood (Mandatory)N95 filters 95% of particles >0.3 microns but fails against fine chemical dusts. P100 offers 99.97% efficiency.
Dermal (Hand) Single Nitrile (4 mil)Double Gloving (Nitrile + Nitrile) or Laminate (Silver Shield) Pyrrolidine moieties act as solvents/carriers, potentially permeating thin nitrile. Double gloving provides a breakthrough buffer.
Ocular Safety GlassesChemical Goggles or Face Shield Fine powders float; glasses leave gaps. Goggles seal the eyes against dust entry and splashes.
Body Lab CoatTyvek® Sleeves or Disposable Coverall Cotton lab coats absorb chemicals. Tyvek repels dust and prevents migration to street clothes.

Decision Logic: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the correct PPE based on the physical state and quantity of the material handled.[2]

PPE_Selection Start Assess Material State State_Solid Solid / Powder Start->State_Solid State_Liquid Solution / Liquid Start->State_Liquid Qty_Small < 100 mg State_Solid->Qty_Small Qty_Large > 100 mg State_Solid->Qty_Large Solvent_Check Is Solvent Penetrating? (e.g., DMSO, DMF) State_Liquid->Solvent_Check PPE_Level_1 Level 1: Fume Hood + Double Nitrile Gloves + Safety Glasses Qty_Small->PPE_Level_1 PPE_Level_2 Level 2: Fume Hood + Silver Shield Gloves + Tyvek Sleeves + Goggles Qty_Large->PPE_Level_2 Solvent_Check->PPE_Level_1 No (Water/EtOH) PPE_Level_3 Level 3: Fume Hood + Laminate Gloves (Critical) + Face Shield Solvent_Check->PPE_Level_3 Yes (DMSO/DMF)

Caption: Logic flow for selecting PPE intensity based on physical state and solvent carrier risks.

Operational Protocols

Protocol A: Safe Weighing (The "Static" Hazard)

Why: Nitro-aromatic powders are often static-prone. Static discharge can disperse the powder into the air (inhalation risk) or, in rare bulk cases, ignite it.

  • Engineering Control: Operate ONLY inside a certified chemical fume hood.

  • Static Elimination: Use an ionizing anti-static gun on the weighing boat and spatula before touching the powder.

  • Transfer:

    • Place a secondary container (wide-mouth jar) inside the balance.

    • Weigh the solid into the tared vial.

    • Cap the vial inside the hood before removing it.

  • Decontamination: Wipe the balance area with a wet paper towel (solvent appropriate) immediately after use to capture invisible dust.

Protocol B: Solubilization (The "Exotherm" Hazard)

Why: Dissolving nitro compounds can sometimes generate heat.

  • Solvent Choice: If using DMSO (dimethyl sulfoxide), remember that DMSO carries toxic solutes through the skin instantly.

  • Addition Order: Always add Solvent to Solid , never Solid to Solvent. This prevents a "bolus" of solid from clumping and overheating.

  • Venting: Do not seal the vessel immediately if there is any sign of heat or gas evolution.

Emergency Response & Disposal

Spill Response Workflow

If a spill occurs, immediate containment is vital to prevent tracking the chemical out of the lab.

Spill_Response Spill Spill Detected Evacuate 1. Alert & Evacuate Immediate Area Spill->Evacuate PPE_Up 2. Don PPE (Double Gloves, Goggles) Evacuate->PPE_Up Contain 3. Containment Cover with absorbent pads PPE_Up->Contain Clean 4. Cleanup Wipe from outside -> in Contain->Clean Waste 5. Disposal Seal in HazBag -> Tag Clean->Waste

Caption: Step-by-step spill response protocol prioritizing containment and personnel safety.

Disposal Specifications
  • Solid Waste: Segregate into "Solid Hazardous Waste (Toxic)." Do NOT mix with strong oxidizers (peroxides) or strong reducers (hydrides) due to the nitro group's reactivity.

  • Liquid Waste:

    • If dissolved in DMSO/DMF: "Halogenated/Organic Solvent Waste."

    • Label clearly: "Contains Nitro-benzoate derivative – Potential Mutagen."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] National Academies Press.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Pyrrolidine Derivatives Toxicity Profiles.[4][Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for Nitro-group reactivity and incompatibility).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.